Product packaging for SCOULERIN HCl(Cat. No.:CAS No. 20180-95-4)

SCOULERIN HCl

Cat. No.: B560005
CAS No.: 20180-95-4
M. Wt: 363.838
InChI Key: JQFCGPKOYFMORW-XFULWGLBSA-N
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Description

It is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid , derivative of Scoulerin from plants of the Fumariaceae family.> SCOULERIN HCl(cas 20180-95-4) is a D1/D2 Dopaminergic receptors antagonist in the CNS and an Alpha1 Adrenoreceptors antagonist. It possesses a sedative and tranquillizing activity and is an antiemetic. Diisoquinoline alkaloid, derivative of Scoulerin from plants of the Fumariaceae family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22ClNO4 B560005 SCOULERIN HCl CAS No. 20180-95-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFCGPKOYFMORW-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scoulerine HCl: A Technical Guide to its Mechanism of Action in Neuronal Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoulerine, a benzylisoquinoline alkaloid, is a natural compound that demonstrates a multi-target pharmacological profile within the central nervous system. As a precursor to the well-studied alkaloid berberine, scoulerine itself interacts with several key neuronal receptors and enzymes, suggesting its potential as a modulator of synaptic transmission and neuronal function. This technical guide provides a comprehensive overview of the known mechanisms of action of Scoulerine HCl in neuronal signaling, including its antagonist activity at adrenoceptors and serotonin receptors, its modulatory effects on GABA-A receptors, and its inhibitory action on β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a resource for researchers in neuropharmacology and drug development. It is important to note that while the hydrochloride salt (HCl) of scoulerine is often used for improved solubility in experimental setting, the pharmacological activity is attributed to the scoulerine molecule itself.

Core Mechanisms of Action in Neuronal Signaling

Scoulerine HCl exerts its effects on neuronal signaling through interactions with multiple protein targets. The primary reported mechanisms include antagonism of G-protein coupled receptors, positive allosteric modulation of a ligand-gated ion channel, and inhibition of a key enzyme in amyloid-beta production.

Antagonism of α-Adrenergic and Serotonin Receptors

Scoulerine has been identified as an antagonist at both α-adrenergic and serotonin (5-HT) receptors.[1] This dual antagonism suggests a potential role in modulating monoaminergic neurotransmission, which is critical for regulating mood, arousal, and cognition.

  • α-Adrenergic Receptors: Scoulerine exhibits antagonist activity at α1D- and α2-adrenoceptors.[1] By blocking these receptors, scoulerine can interfere with the signaling of norepinephrine and epinephrine in the CNS.

  • Serotonin (5-HT) Receptors: The compound also acts as a 5-HT receptor antagonist.[1] This action could influence a wide range of serotonergic pathways.

The signaling pathway for scoulerine's antagonist action at these GPCRs is depicted below.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE/5-HT Norepinephrine (NE) / Serotonin (5-HT) Scoulerine Scoulerine Adrenoceptor α-Adrenoceptor SerotoninReceptor 5-HT Receptor Scoulerine->Adrenoceptor Scoulerine->SerotoninReceptor G_Protein G-Protein Adrenoceptor->G_Protein SerotoninReceptor->G_Protein Effector Downstream Effector Proteins G_Protein->Effector Response Inhibition of Cellular Response Effector->Response

Scoulerine as an antagonist at GPCRs.
Positive Allosteric Modulation of GABA-A Receptors

Scoulerine has been reported to act as a positive allosteric modulator of GABA-A receptors.[1] This suggests that scoulerine can enhance the inhibitory effects of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain.

The proposed mechanism involves scoulerine binding to an allosteric site on the GABA-A receptor complex, which increases the receptor's affinity for GABA or enhances the channel's conductance to chloride ions upon GABA binding. This leads to increased neuronal hyperpolarization and a general inhibitory effect on neurotransmission.

cluster_0 Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Scoulerine_Binding_Site Allosteric Site GABA_Binding_Site GABA Binding Site Chloride_Ion Cl- GABA_A_Receptor->Chloride_Ion Increased Influx Scoulerine_Binding_Site->GABA_Binding_Site Enhances GABA Affinity/Efficacy Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Ion->Hyperpolarization GABA GABA GABA->GABA_Binding_Site Binds Scoulerine Scoulerine Scoulerine->Scoulerine_Binding_Site Binds

Scoulerine's modulatory action on GABA-A receptors.
Inhibition of β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

Scoulerine has been identified as an inhibitor of BACE1, an enzyme that plays a critical role in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's disease. By inhibiting BACE1, scoulerine has the potential to reduce the formation of these neurotoxic peptides.

Quantitative Data on Neuronal Targets

The following table summarizes the available quantitative data on the interaction of scoulerine with its neuronal targets. It is important to note that detailed quantitative data from primary literature is sparse.

TargetActionParameterValueSpecies/SystemReference
GABA-A Receptor Positive Allosteric Modulator[3H]BMC Binding21-49% increase at 0.1 µMNot Specified[1] (summarizing Halbsguth et al., 2003)
GABA-A Receptor ModulatorMuscimol-Alexa Binding27% decrease at 7.5 nMRat Hippocampi[1] (summarizing Halbsguth et al., 2003)
α-Adrenoceptors AntagonistpA2 / Ki / IC50Data not availableNot Specified[1]
5-HT Receptors AntagonistpA2 / Ki / IC50Data not availableNot Specified[1]
BACE1 InhibitorIC50 / KiData not availableNot Specified

Experimental Protocols

Radioligand Binding Assay for Adrenergic and Serotonin Receptors

This protocol outlines a method to determine the binding affinity (Ki) of Scoulerine HCl for α-adrenergic and 5-HT receptors.

  • Objective: To quantify the affinity of Scoulerine HCl for specific receptor subtypes.

  • Materials:

    • Cell membranes from cell lines stably expressing the human receptor of interest (e.g., α1D, α2A, 5-HT2A).

    • Radioligand specific for the receptor (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Ketanserin for 5-HT2A).

    • Scoulerine HCl stock solution.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Scoulerine HCl.

    • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either Scoulerine HCl, buffer (for total binding), or non-specific control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Scoulerine HCl concentration.

    • Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.

Electrophysiology Assay for GABA-A Receptor Modulation

This protocol describes a method to assess the modulatory effects of Scoulerine HCl on GABA-A receptor function using two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on mammalian cells.

  • Objective: To determine if Scoulerine HCl enhances GABA-elicited currents.

  • Materials:

    • Xenopus laevis oocytes injected with cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2).

    • TEVC rig with microelectrodes, amplifier, and data acquisition system.

    • Recording solution (e.g., Ringer's solution).

    • GABA stock solution.

    • Scoulerine HCl stock solution.

  • Procedure:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of Scoulerine HCl.

    • Measure the peak current amplitude in the presence and absence of Scoulerine HCl.

    • Calculate the percentage potentiation of the GABA-elicited current by Scoulerine HCl.

    • Construct a concentration-response curve for Scoulerine HCl to determine its EC50 for potentiation.

BACE1 Inhibition Assay (FRET-Based)

This protocol outlines a common method for measuring the inhibitory activity of Scoulerine HCl against BACE1.

  • Objective: To determine the IC50 of Scoulerine HCl for BACE1.

  • Materials:

    • Recombinant human BACE1 enzyme.

    • A fluorogenic BACE1 substrate containing a cleavage site flanked by a fluorophore and a quencher (FRET substrate).

    • Scoulerine HCl stock solution.

    • A known BACE1 inhibitor as a positive control.

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5).

    • A fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of Scoulerine HCl.

    • In a 96-well plate, add assay buffer, Scoulerine HCl (or control), and recombinant BACE1 enzyme.

    • Pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Calculate the initial reaction velocity for each concentration of Scoulerine HCl.

    • Plot the percentage of BACE1 activity against the logarithm of the Scoulerine HCl concentration to determine the IC50 value.

cluster_workflow Experimental Workflow: Receptor Binding Assay A Prepare Reagents: - Cell Membranes with Receptors - Radioligand - Scoulerine HCl dilutions B Incubate: Membranes + Radioligand + Scoulerine HCl A->B C Separate Bound from Unbound Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki D->E

A generalized workflow for a receptor binding assay.

Conclusion and Future Directions

Scoulerine HCl presents a compelling profile as a multi-target modulator of neuronal signaling. Its antagonist activity at adrenergic and serotonergic receptors, positive allosteric modulation of GABA-A receptors, and inhibition of BACE1 highlight its potential for therapeutic applications in a range of neurological and psychiatric disorders. However, the publicly available quantitative data on its potency and efficacy at these targets is limited.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Comprehensive studies to determine the binding affinities (Ki) and functional potencies (IC50/EC50) of scoulerine at a wider range of receptor subtypes are necessary.

  • In Vivo Studies: Preclinical studies in animal models are required to understand the physiological and behavioral consequences of scoulerine's multi-target engagement and to assess its pharmacokinetic profile and blood-brain barrier permeability.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be directed towards optimizing the structure of scoulerine to enhance its potency and selectivity for specific targets, potentially leading to the development of novel therapeutics.

This guide provides a foundational understanding of Scoulerine HCl's mechanism of action in neuronal signaling, intended to facilitate further investigation into this promising natural compound.

References

The Botanical Treasury of Scoulerine HCl: A Technical Guide to its Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the benzylisoquinoline alkaloid, Scoulerine, presented as its hydrochloride salt (Scoulerine HCl) for enhanced stability and solubility in research applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the plant origins, biosynthesis, and methodologies for extraction and quantification of this valuable compound.

Scoulerine is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant alkaloids, including berberine, noscapine, and protopine. Its natural occurrence is primarily within specific families of the plant kingdom, notably the Papaveraceae, Berberidaceae, and Ranunculaceae.

Principal Natural Sources of Scoulerine

Scoulerine has been identified in various plant species across several genera. The concentration of scoulerine can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant. Key botanical sources include:

  • Poppy Family (Papaveraceae): Species within this family are prominent producers of scoulerine. Notably, it is found in the opium poppy (Papaver somniferum), a well-known source of various alkaloids. It is also present in Argemone mexicana (Mexican prickly poppy) and various species of the Corydalis genus, such as Corydalis solida, Corydalis saxicola, and Corydalis balansae.[1][2]

  • Fumitory Family (Fumarioideae - often included in Papaveraceae): Plants in the genus Fumaria are also recognized sources.

  • Other Notable Species: Scoulerine has also been isolated from Lamprocapnos spectabilis (Bleeding Heart) and Croton flavens.[3]

Quantitative Analysis of Scoulerine in Botanical Sources

The quantification of scoulerine in plant materials is crucial for standardizing extracts and for biosynthetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the predominant analytical techniques employed for this purpose. While extensive quantitative data for scoulerine across all source species is not exhaustively compiled in a single repository, the following table summarizes representative findings.

Plant SpeciesPlant PartAnalytical MethodScoulerine ContentReference
Lamprocapnos spectabilisRootsNot SpecifiedPresent[3]
Corydalis solidaTubersUPLC-MSDetected[1]
Argemone mexicanaWhole PlantNot SpecifiedPresent[4][5][6]
Fumaria speciesAerial PartsNot SpecifiedPresent

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited literature.

Biosynthesis of Scoulerine

Scoulerine is a key branch-point intermediate in the intricate biosynthetic pathways of benzylisoquinoline alkaloids. Its formation is catalyzed by the berberine bridge enzyme (BBE), which facilitates an oxidative C-C bond formation in its direct precursor, (S)-reticuline.

Scoulerine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Series of enzymatic steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE)

Biosynthetic pathway from L-Tyrosine to (S)-Scoulerine.

Experimental Protocols

General Alkaloid Extraction from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids, including scoulerine, from plant tissues. Optimization may be required based on the specific plant matrix.

  • Sample Preparation: Air-dry the plant material (e.g., roots, aerial parts) and grind it into a fine powder.

  • Maceration: Macerate a known weight (e.g., 5 g) of the powdered plant material with ethanol (e.g., 100 mL) for an extended period (e.g., 72 hours).[3]

  • Ultrasonic-Assisted Extraction: Enhance the extraction efficiency by subjecting the mixture to continuous extraction in an ultrasonic bath for several hours (e.g., 5 hours).[3]

  • Filtration and Concentration: Filter the extract and evaporate the solvent under vacuum to obtain a crude residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in a dilute acid solution (e.g., 2% sulfuric acid).

    • Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove fats and other non-polar compounds.

    • Basify the aqueous layer to a pH of approximately 9.5 with a base (e.g., 25% ammonia).[3]

    • Extract the alkaloids into an organic solvent (e.g., chloroform or a chloroform-methanol mixture).

  • Final Concentration: Evaporate the organic solvent to yield the total alkaloid extract.

UPLC-MS Analysis of Scoulerine

The following method is adapted from a study on Corydalis solida and is suitable for the analysis of scoulerine.[1]

  • Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (UPLC-MS).

  • Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of solvent A (water with 0.01% acetate) and solvent B (acetonitrile with 0.01% acetate).[1]

  • Gradient Program:

    • 0-9 min: 5-40% B

    • 9-12 min: 40-50% B

    • 12-15 min: 50-5% B[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.[1]

  • Detection: Mass spectrometry, monitoring for the specific mass-to-charge ratio (m/z) of scoulerine.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Dried, Powdered Plant Material Maceration Maceration with Ethanol PlantMaterial->Maceration Ultrasonication Ultrasonic-Assisted Extraction Maceration->Ultrasonication Filtration Filtration & Concentration Ultrasonication->Filtration Acidification Dissolve in Dilute Acid Filtration->Acidification Defatting Wash with Diethyl Ether Acidification->Defatting Basification Basify with Ammonia Defatting->Basification SolventExtraction Extract with Chloroform Basification->SolventExtraction Concentration Evaporate to Yield Total Alkaloids SolventExtraction->Concentration HPLC HPLC / UPLC-MS Analysis Concentration->HPLC Quantification Quantification HPLC->Quantification

General workflow for the extraction and analysis of scoulerine.

This guide serves as a foundational resource for researchers interested in the natural sourcing and analysis of Scoulerine HCl. Further investigation into specific species and optimization of extraction and analytical protocols are encouraged for advancing research and development in this field.

References

An In-depth Technical Guide to the (S)-Scoulerine Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological properties. Central to the biosynthesis of many BIAs is the intermediate (S)-scoulerine. This molecule serves as a critical branch-point precursor for the synthesis of valuable protoberberine alkaloids like berberine and benzophenanthridine alkaloids such as sanguinarine.[1] Understanding the enzymatic steps that lead to and diverge from (S)-scoulerine is paramount for researchers in metabolic engineering, synthetic biology, and drug development. This guide provides a detailed technical overview of the core biosynthesis pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway to (S)-Scoulerine

The formation of (S)-scoulerine begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPA).[1] This initial reaction, catalyzed by (S)-norcoclaurine synthase (NCS), forms the foundational BIA scaffold of (S)-norcoclaurine, the common precursor to all other BIAs in plants.[2][3]

Following this, a series of sequential enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline.[1][2][3] The key enzymes in this segment of the pathway are:

  • Norcoclaurine 6-O-methyltransferase (6OMT)

  • Coclaurine N-methyltransferase (CNMT)

  • N-methylcoclaurine 3'-hydroxylase (a cytochrome P450, CYP80B1)

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

The pivotal and final step in the synthesis of (S)-scoulerine is the conversion of (S)-reticuline. This reaction is catalyzed by the Berberine Bridge Enzyme (BBE), a flavinylated oxidase that performs an oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic C8 "berberine bridge" of (S)-scoulerine.[4][5][6] This unique transformation is the first committed step in the biosynthesis of protoberberine, protopine, and benzophenanthridine alkaloids.[4][5]

G cluster_0 Precursor Synthesis cluster_1 Core BIA Pathway cluster_2 Scoulerine Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Dopamine:e->S_Norcoclaurine:w NCS 4-HPA->S_Norcoclaurine 4-HPA:e->S_Norcoclaurine:w NCS S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline 6OMT, CNMT, CYP80B1, 4'OMT S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine S_Reticuline:e->S_Scoulerine:w BBE

Caption: Biosynthetic pathway from L-Tyrosine to (S)-Scoulerine.

Key Enzymes in the Pathway

Berberine Bridge Enzyme (BBE): BBE is a crucial rate-limiting enzyme in the synthesis of (S)-scoulerine.[7] It catalyzes a complex oxidative C-C bond formation that has no equivalent in synthetic organic chemistry.[4][8] The enzyme contains a bicovalently attached FAD cofactor, and its mechanism has been proposed to involve a concerted process of proton abstraction, hydride transfer to the FAD cofactor, and substrate cyclization.[9][10] In plants, BBE is localized to vesicles or the vacuole.[2][7]

(S)-Norcoclaurine Synthase (NCS): As the enzyme catalyzing the first committed step in BIA biosynthesis, NCS controls the entry of precursors into the pathway. It performs a Pictet-Spengler condensation of dopamine and 4-HPA.[2] Structural and computational studies have provided evidence for a "dopamine-first" binding mechanism.[11]

(S)-Scoulerine 9-O-methyltransferase (SMT): While not involved in the direct synthesis of (S)-scoulerine, SMT is the key enzyme at the immediate branch point following its formation. It catalyzes the methylation of the 9-hydroxyl group of (S)-scoulerine, directing the metabolic flux towards the synthesis of protoberberine alkaloids like berberine.[2][12]

Quantitative Pathway Analysis

Metabolic engineering efforts rely on quantitative data to identify bottlenecks and optimize production. The tables below summarize key kinetic and yield data from studies on the (S)-scoulerine pathway.

Table 1: Enzyme Kinetic Parameters

Enzyme Source Organism Substrate Km (mM) Citation
SMT Coptis japonica (R,S)-Scoulerine 0.17 [13][14]

| SMT | Berberis sp. | (S)-Scoulerine | 1.6 |[13][14] |

Table 2: Production Titers and Yields in Engineered Systems

Product Host Organism Engineering Strategy Result Citation
(S)-Scoulerine Saccharomyces cerevisiae CRISPR-Cas9 optimization of BBE 58-fold increase in production [7]
(S)-Scoulerine Saccharomyces cerevisiae ER compartmentalization of BBE >200% increase in production [7]
(S)-Scoulerine In vitro (chemoenzymatic) BBE-catalyzed kinetic resolution 47% isolated yield [5]

| (S)-Tetrahydrocolumbamine | Saccharomyces cerevisiae | Expression of plant BIA pathway | ~60 mg/L from 4 mM (R,S)-norlaudanosoline |[12] |

Experimental Methodologies

The study of the (S)-scoulerine pathway involves various biochemical and analytical techniques. Below are protocols for key experiments.

4.1 Protocol: Norcoclaurine Synthase (NCS) Activity Assay

This protocol is adapted from methods used for characterizing NCS activity and its mutants.[15]

  • Reaction Mixture Preparation: In a 2 mL microcentrifuge tube, prepare a 500 µL reaction mixture containing:

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM Dopamine

    • 1 mM Aldehyde substrate (e.g., 4-HPA or benzaldehyde)

    • 5 mM Ascorbic acid (as an antioxidant)

    • 20% (v/v) Dimethylsulfoxide (DMSO) to aid substrate solubility

    • Purified NCS enzyme (e.g., 0.5 - 1.0 mg/mL) or clarified cell lysate.

  • Incubation: Incubate the reaction mixture at 30-40°C with vigorous shaking (e.g., 1000 rpm) for 1 to 24 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a solvent like methanol or acetonitrile, or by adjusting the pH.

  • Sample Preparation: Centrifuge the quenched reaction to pellet precipitated protein.

  • Analysis: Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) on a C18 column. Monitor the reaction at 280 nm. Calculate substrate conversion and product formation by comparing peak areas to standards.[15]

G A Prepare Reaction Mixture (Buffer, Substrates, Enzyme) B Incubate (30-40°C, 1000 rpm) A->B C Quench Reaction (e.g., add Methanol) B->C D Centrifuge (Pellet Protein) C->D E Analyze Supernatant (HPLC, 280 nm) D->E

Caption: Experimental workflow for the NCS activity assay.

4.2 Protocol: Berberine Bridge Enzyme (BBE) Biotransformation

This protocol describes a chemoenzymatic approach for the kinetic resolution of racemic reticuline to produce enantiomerically pure (S)-scoulerine.[5]

  • System Preparation: Prepare a biphasic system in a suitable reaction vessel, consisting of 70% toluene and 30% aqueous buffer (e.g., potassium phosphate buffer, pH 7.0). This system helps overcome substrate solubility issues.

  • Enzyme and Substrate Addition: To the system, add the following components:

    • Racemic substrate (e.g., rac-reticuline) to a final concentration of 20 g/L.

    • Purified BBE to a final concentration of 1 g/L.

    • Catalase (5 g/L) to decompose hydrogen peroxide, a byproduct of the BBE reaction that can be inhibitory.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with stirring for up to 24 hours. The goal is to reach approximately 50% conversion, at which point one enantiomer of the substrate is consumed.

  • Phase Separation and Extraction: Stop the reaction and separate the organic (toluene) and aqueous phases. The unreacted (R)-reticuline will predominantly be in the organic phase, while the product (S)-scoulerine will be in the aqueous phase.

  • Product Isolation and Analysis: Isolate the (S)-scoulerine from the aqueous phase. Analyze the product for yield and enantiomeric purity (ee%) using chiral HPLC.[5]

G A Prepare Biphasic System (Toluene/Buffer) B Add Substrate (rac-Reticuline) and Enzymes (BBE, Catalase) A->B C Incubate with Stirring (24h, ~50% conversion) B->C D Separate Aqueous and Organic Phases C->D E Isolate (S)-Scoulerine from Aqueous Phase D->E F Analyze Product (Chiral HPLC for yield and ee%) E->F

Caption: Workflow for BBE-catalyzed biotransformation.

Downstream Pathways from (S)-Scoulerine

(S)-Scoulerine is a pivotal metabolic junction. From this point, the pathway diverges to produce distinct classes of alkaloids.

  • Protoberberine Pathway: The methylation of (S)-scoulerine by SMT initiates this branch, leading to (S)-tetrahydrocolumbamine.[12] A subsequent reaction catalyzed by (S)-canadine synthase (CDS), a cytochrome P450, forms the methylenedioxy bridge to produce (S)-canadine, a direct precursor to berberine.[2]

  • Benzophenanthridine Pathway: Alternatively, (S)-scoulerine can be converted by (S)-cheilanthifoline synthase (CFS) to (S)-cheilanthifoline.[2] Further enzymatic steps lead to (S)-stylopine, which is a precursor for sanguinarine and other related alkaloids.[2]

G cluster_0 Protoberberine Branch cluster_1 Benzophenanthridine Branch Scoulerine (S)-Scoulerine Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine SMT Cheilanthifoline (S)-Cheilanthifoline Scoulerine->Cheilanthifoline CFS Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine CDS (CYP719A1) Berberine Berberine Canadine->Berberine Stylopine (S)-Stylopine Cheilanthifoline->Stylopine Sanguinarine Sanguinarine Stylopine->Sanguinarine

Caption: Metabolic branch point at (S)-Scoulerine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Scoulerine Hydrochloride

Introduction

Scoulerine is a protoberberine isoquinoline alkaloid found in various plant species, including those of the Corydalis, Croton, and Papaver genera.[1][2] It serves as a crucial intermediate in the biosynthesis of other significant benzylisoquinoline alkaloids (BIAs) such as berberine, protopine, and sanguinarine.[2][3] Scoulerine hydrochloride (Scoulerine HCl) is the salt form, which typically enhances the compound's solubility in aqueous media, a critical factor for pharmacological studies and formulation. This document provides a comprehensive overview of the known physical and chemical properties of Scoulerine HCl, detailed experimental methodologies for their determination, and a review of its key biological signaling pathways.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Scoulerine and its hydrochloride salt. Data for the free base are included for comparison, as they are more frequently reported in the literature.

PropertyScoulerine (Free Base)Scoulerine Hydrochloride
IUPAC Name (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[2](13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol hydrochloride
Synonyms (S)-Scoulerine, Discretamine, Aequaline[2]l-Scoulerine HCl
CAS Number 6451-73-6[4]51486-68-1[5]
Molecular Formula C₁₉H₂₁NO₄[2][4]C₁₉H₂₂ClNO₄[5]
Molecular Weight 327.38 g/mol [2][6]363.84 g/mol [5]
Appearance Solid (Typical for alkaloids with oxygen)[7]Crystalline solid (Typical for alkaloid salts)[8]
Solubility Water: Practically insoluble/very slightly soluble.[9] Organic Solvents: Soluble in chloroform and methanol.[10][11]Water: Expected to be more soluble than the free base.[12][13]
pKa (Predicted) Strongest Acidic: 9.18Strongest Basic: 6.21Not explicitly found, but the basic nitrogen is protonated.
logP (Predicted) 2.26 - 2.86Lower than the free base due to increased polarity.

Experimental Protocols for Property Determination

The characterization of Scoulerine HCl involves standard analytical techniques used for organic compounds, particularly alkaloids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Scoulerine HCl and for its quantification in various matrices.

  • Principle: The sample is dissolved in a mobile phase and injected into a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

  • Methodology:

    • Column: A reversed-phase C18 column is commonly used for alkaloids.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A UV-Vis detector is set to a wavelength where Scoulerine exhibits maximum absorbance. For protoberberine alkaloids, detection wavelengths are often in the range of 280-350 nm.[14]

    • Quantification: Purity is determined by the area percentage of the main peak. Concentration is calculated against a standard curve prepared from a reference standard of known purity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elucidate the structure of the molecule.

  • Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Methodology (LC-MS/MS):

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for alkaloids, typically forming the protonated molecule [M+H]⁺. For Scoulerine (MW 327.38), this ion appears at an m/z of approximately 328.35.[4]

    • Analysis: The ions are detected by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Tandem MS (MS/MS): The parent ion ([M+H]⁺) is selected and fragmented by collision with an inert gas (Collision-Induced Dissociation). The resulting fragment ions provide structural information. Common fragments for Scoulerine include m/z 178 and 151, which arise from retro-Diels-Alder fragmentation characteristic of tetrahydroprotoberberines.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation when placed in a magnetic field. The resonance frequency is dependent on the chemical environment of the nucleus.

  • Methodology:

    • Sample Preparation: A few milligrams of Scoulerine HCl are dissolved in a deuterated solvent, such as deuterated methanol (Methanol-d₄) or DMSO-d₆. An internal standard like tetramethylsilane (TMS) may be added.

    • ¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: This spectrum shows the number of different types of carbon atoms in the molecule.[4]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the complete molecular structure.

UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the molecule and is often used for quantification.

  • Principle: The amount of light absorbed by a sample is measured at different wavelengths. The absorbance is proportional to the concentration of the analyte (Beer-Lambert Law).

  • Methodology:

    • Solvent: Scoulerine HCl is dissolved in a UV-transparent solvent, such as ethanol or methanol.

    • Analysis: The absorbance spectrum is recorded, typically from 200 to 400 nm. Protoberberine alkaloids generally exhibit characteristic absorption maxima.[14][15]

    • Quantification: A calibration curve is generated by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λ_max).[16]

G General Workflow for Physicochemical Characterization cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Scoulerine HCl Sample B Solvent Selection (e.g., Methanol-d4, H2O) A->B C HPLC (Purity) B->C Analysis D LC-MS/MS (MW & Structure) B->D Analysis E NMR (Structure Confirmation) B->E Analysis F UV-Vis (Quantification) B->F Analysis G Spectral Data C->G Output H Chromatogram C->H Output D->G Output D->H Output E->G Output E->H Output F->G Output F->H Output I Final Properties Report G->I Compilation H->I Compilation

Fig. 1: General workflow for the characterization of Scoulerine HCl.

Signaling Pathways and Mechanism of Action

Scoulerine exhibits a range of biological activities by modulating several key cellular signaling pathways.

Anticancer Activity: Cell Cycle Arrest and Apoptosis

Scoulerine has demonstrated potent antiproliferative and proapoptotic functions in various cancer cell lines.[1] Its mechanism involves interference with microtubule dynamics, leading to cell cycle arrest and programmed cell death.

  • Microtubule Disruption: Scoulerine interferes with the microtubule elements of the cytoskeleton.[1]

  • Cell Cycle Arrest: This disruption leads to an arrest in the G2/M phase of the cell cycle.[1]

  • Checkpoint Kinase Activation: The cell cycle arrest is associated with the phosphorylation and activation of checkpoint kinases Chk1 and Chk2.[1]

  • Apoptosis Induction: Scoulerine activates both the intrinsic and extrinsic pathways of apoptosis. This is evidenced by:

    • p53 Upregulation: Increased expression of the p53 tumor suppressor protein.[1]

    • Caspase Activation: Dose-dependent activation of initiator caspases-8 and -9, and executioner caspases-3/7.[1]

G Scoulerine-Induced Apoptosis Pathway Scoulerine Scoulerine HCl Microtubules Microtubule Disruption Scoulerine->Microtubules Checkpoint Activation of Chk1 / Chk2 Microtubules->Checkpoint Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest p53 p53 Upregulation Arrest->p53 Caspases Caspase-8, -9, -3/7 Activation Arrest->Caspases Extrinsic Pathway p53->Caspases Intrinsic Pathway Apoptosis Apoptosis Caspases->Apoptosis

Fig. 2: Signaling pathway of scoulerine-induced cell cycle arrest and apoptosis.
MAPK Signaling Pathway in Renal Cell Carcinoma (RCC)

Recent studies have identified Scoulerine as a potential therapeutic agent for RCC.[17] It is proposed to induce apoptosis by targeting the solute carrier family 6 member 3 (SLC6A3) and subsequently inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[17]

Neuroreceptor Interactions

Scoulerine interacts with several receptors in the central nervous system, suggesting its potential as a neuropharmacological agent.

  • Dopamine Receptors: It binds to dopamine D1 and D2 receptors.[10]

  • Adrenoceptors: It acts as an antagonist at α1D- and α2-adrenoceptors.[2][18]

  • Serotonin (5-HT) Receptors: It functions as a 5-HT receptor antagonist.[2][18]

  • GABA-A Receptors: It has been identified as a GABA-A receptor agonist.[2][18]

Biosynthetic Pathway

Scoulerine is a key branch-point intermediate in the biosynthesis of a wide array of isoquinoline alkaloids in plants.

  • Precursor: It is derived directly from (S)-reticuline.

  • Key Enzyme: The conversion is catalyzed by the berberine bridge enzyme (BBE), which forms the characteristic "berberine bridge" via an oxidative C-C bond formation.[2][19]

  • Products: Scoulerine serves as the precursor for the synthesis of berberine, (S)-stylopine, protopine, and sanguinarine.[2][20]

G Biosynthetic Role of (S)-Scoulerine cluster_products Downstream Alkaloids Reticuline (S)-Reticuline BBE Berberine Bridge Enzyme (BBE) Reticuline->BBE Scoulerine (S)-Scoulerine Berberine Berberine Scoulerine->Berberine Stylopine (S)-Stylopine Scoulerine->Stylopine Protopine Protopine Scoulerine->Protopine Sanguinarine Sanguinarine Scoulerine->Sanguinarine BBE->Scoulerine Oxidative C-C Coupling

Fig. 3: (S)-Scoulerine as a key intermediate in alkaloid biosynthesis.

References

Biological Activity Screening of Scoulerine HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine, a benzylisoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. As a precursor to several other bioactive alkaloids, including berberine and protopine, scoulerine itself exhibits a range of effects, most notably in the areas of anticancer, anti-inflammatory, and neuropharmacological research. This technical guide provides a comprehensive overview of the biological activity screening of Scoulerine HCl, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in its further investigation and potential therapeutic development.

Data Presentation: Summary of Biological Activities

The following tables summarize the currently available quantitative data on the biological activities of Scoulerine HCl.

Table 1: Anticancer Activity of Scoulerine

Cell LineAssayEndpointIC50 Value (µM)Reference
MOLT-4 (Leukemia)MTT AssayCell Viability2.7 - 6.5[1]
Jurkat (Leukemia)MTT AssayCell Viability2.7 - 6.5[1]
Raji (Leukemia)MTT AssayCell Viability2.7 - 6.5[1]
HL-60 (Leukemia)MTT AssayCell Viability2.7 - 6.5[1]
U-937 (Leukemia)MTT AssayCell Viability2.7 - 6.5[1]
HEL 92.1.7 (Leukemia)MTT AssayCell Viability2.7 - 6.5[1]
A549 (Lung Carcinoma)MTT AssayCell Viability26.32[1]
Caco-2 (Colorectal Adenocarcinoma)MTT AssayCell ViabilityData not available in search results
Hep-G2 (Hepatocellular Carcinoma)MTT AssayCell ViabilityData not available in search results
Ovarian Carcinoma CellsxCELLigence SystemProliferationPotent Antiproliferative Activity[1]
Breast Carcinoma CellsxCELLigence SystemProliferationPotent Antiproliferative Activity[1]

Table 2: Anti-inflammatory Activity of Scoulerine

AssayTargetEndpointValueReference
TNF-α Inhibition AssayTumor Necrosis Factor-alpha (TNF-α)InhibitionWeak activity reported, specific IC50 not found in search results.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Scoulerine

AssayTargetEndpointValueReference
Ellman's MethodAcetylcholinesterase (AChE)Minimum Inhibitory Requirement (MIR)0.0015 nmol

Table 4: Receptor Binding Profile of Scoulerine

ReceptorActivityEndpointValueReference
α2-adrenoceptorAntagonistBinding Affinity (Ki)Data not available in search results
α1D-adrenoceptorAntagonistBinding Affinity (Ki)Data not available in search results
5-HT ReceptorAntagonistBinding Affinity (Ki)Data not available in search results
GABAA ReceptorAgonistPotency (EC50)Data not available in search results

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Scoulerine HCl stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Cancer cell lines of interest (e.g., A549, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of Scoulerine HCl in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Scoulerine HCl) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of Scoulerine HCl relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: TNF-α Inhibition Assay

This protocol outlines a method to assess the ability of Scoulerine HCl to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.

Materials:

  • Scoulerine HCl stock solution

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) solution (for stimulation)

  • Human or mouse TNF-α ELISA kit

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding and Pre-treatment: Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of Scoulerine HCl and incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells (final concentration typically 1 µg/mL) to induce TNF-α production. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of Scoulerine HCl compared to the LPS-only control. Determine the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibitory Activity: Ellman's Method

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Scoulerine HCl stock solution

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • Phosphate buffer

    • Scoulerine HCl solution at various concentrations (or buffer for the control)

    • DTNB solution

  • Enzyme Addition: Add the AChE enzyme solution to each well to initiate the reaction.

  • Substrate Addition: After a short pre-incubation period (e.g., 5 minutes), add the ATCI substrate solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each concentration of Scoulerine HCl. Determine the percentage of inhibition relative to the control (no inhibitor). The Minimum Inhibitory Requirement (MIR) can be determined as the lowest concentration that produces a significant inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway Scoulerine Scoulerine HCl Microtubules Microtubule Dynamics Scoulerine->Microtubules Disrupts p53 p53 Upregulation Scoulerine->p53 CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Arrests Apoptosis Apoptosis CellCycle->Apoptosis Induces Caspases Caspase Activation (Caspase-3, -7, -8, -9) Apoptosis->Caspases p53->Apoptosis CellDeath Cancer Cell Death Caspases->CellDeath Mediates

Caption: Proposed anticancer mechanism of Scoulerine HCl.

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells 1. Seed Cancer Cells in 96-well plate Treat 2. Treat with Scoulerine HCl SeedCells->Treat AddMTT 3. Add MTT Reagent Treat->AddMTT IncubateFormazan 4. Incubate for Formazan Formation AddMTT->IncubateFormazan Solubilize 5. Solubilize Formazan Crystals IncubateFormazan->Solubilize ReadAbsorbance 6. Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 7. Calculate % Viability and IC50 ReadAbsorbance->CalculateIC50 tnfa_workflow cluster_prep Preparation & Treatment cluster_stimulation Stimulation & Incubation cluster_analysis Analysis SeedMacrophages 1. Seed Macrophages Pretreat 2. Pretreat with Scoulerine HCl SeedMacrophages->Pretreat StimulateLPS 3. Stimulate with LPS Pretreat->StimulateLPS IncubateTNF 4. Incubate for TNF-α Production StimulateLPS->IncubateTNF CollectSupernatant 5. Collect Supernatant IncubateTNF->CollectSupernatant ELISA 6. Quantify TNF-α with ELISA CollectSupernatant->ELISA CalculateIC50 7. Calculate % Inhibition and IC50 ELISA->CalculateIC50

References

SCOULERIN HCl as a Precursor to Berberine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of scoulerine, particularly as its hydrochloride salt (SCOULERIN HCl), in the biosynthesis of the pharmacologically significant isoquinoline alkaloid, berberine. This document provides a comprehensive overview of the enzymatic cascade that transforms scoulerine into berberine, detailed experimental insights, and a summary of the biological activities of both scoulerine and its renowned derivative.

Introduction to Scoulerine and its Place in Berberine Biosynthesis

Scoulerine is a protoberberine alkaloid that serves as a critical branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids.[1][2] Derived from (S)-reticuline through the catalytic action of berberine bridge enzyme (BBE), scoulerine is the direct precursor to berberine, a compound extensively studied for its therapeutic properties.[3][4] The conversion of scoulerine to berberine is a multi-step enzymatic process, making it a key target for bioengineering and synthetic biology approaches aimed at enhancing berberine production. While scoulerine is typically handled in its base form in biological systems, the hydrochloride salt is a common stable form for chemical synthesis and in vitro studies.

The Enzymatic Journey from Scoulerine to Berberine

The transformation of (S)-scoulerine to berberine is accomplished through a series of three key enzymatic reactions, each catalyzed by a specific enzyme. This biosynthetic pathway is a focal point for researchers aiming to optimize berberine yields in microbial or plant-based production systems.

The key enzymatic steps are:

  • 9-O-methylation of (S)-scoulerine by (S)-scoulerine 9-O-methyltransferase (S9OMT) to yield (S)-tetrahydrocolumbamine.[3][5]

  • Methylenedioxy bridge formation in (S)-tetrahydrocolumbamine by canadine synthase (CYP719A) to form (S)-canadine.[3][6]

  • Oxidation of (S)-canadine by (S)-tetrahydroprotoberberine oxidase (STOX) to produce berberine.[3][7]

Quantitative Data on the Biosynthetic Enzymes

The efficiency of the enzymatic conversion of scoulerine to berberine is dependent on the kinetic properties of the involved enzymes. The following table summarizes available quantitative data for these key enzymes from various plant sources.

EnzymeSubstrateProductK_m_ (µM)V_max_k_cat_Source OrganismReference
(S)-scoulerine 9-O-methyltransferase (S9OMT)(S)-Scoulerine(S)-Tetrahydrocolumbamine5--Berberis species[5]
Canadine synthase (CYP719A21)(S)-Tetrahydrocolumbamine(S)-Canadine4.63 ± 0.71--Papaver somniferum[6]
(S)-tetrahydroprotoberberine oxidase (STOX)(S)-ScoulerineDehydroscoulerine25--Berberis wilsoniae[1]

Experimental Protocols

This section provides an overview of the methodologies for the expression, purification, and assay of the key enzymes in the berberine biosynthetic pathway, based on available literature.

(S)-scoulerine 9-O-methyltransferase (S9OMT)

4.1.1. Recombinant Expression and Purification

A general protocol for the expression and purification of recombinant S9OMT involves cloning the gene into an expression vector (e.g., pET series) and transforming it into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD_600_ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 16-20°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Centrifuge the lysate to remove cell debris. The supernatant containing the His-tagged S9OMT can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the protein with a high concentration of imidazole. Further purification can be achieved by size-exclusion chromatography.[8][9][10]

4.1.2. Enzyme Activity Assay

The activity of S9OMT can be determined by measuring the formation of (S)-tetrahydrocolumbamine from (S)-scoulerine.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.9), the purified S9OMT enzyme, (S)-scoulerine, and the methyl donor S-adenosylmethionine (SAM).[5][11]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Analysis: Stop the reaction by adding a solvent like methanol or by heat inactivation. The product, (S)-tetrahydrocolumbamine, can be quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Canadine Synthase (CYP719A)

4.2.1. Recombinant Expression and Purification

As a cytochrome P450 enzyme, canadine synthase often requires co-expression with a cytochrome P450 reductase (CPR) for activity. Expression is typically performed in insect cells or yeast, which possess the necessary membrane environment for proper folding and function.

  • Expression System: Co-express the genes for canadine synthase and CPR in a suitable host system like Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system or in Saccharomyces cerevisiae.

  • Microsome Preparation: After expression, harvest the cells and prepare microsomes, which are membrane fractions containing the recombinant enzymes. This is typically done by differential centrifugation.

  • Solubilization and Purification: Solubilize the microsomal membranes using a mild detergent. The His-tagged protein can then be purified using IMAC, similar to S9OMT.[12]

4.2.2. Enzyme Activity Assay

The activity of canadine synthase is measured by the conversion of (S)-tetrahydrocolumbamine to (S)-canadine.

  • Reaction Mixture: The assay mixture should contain a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified enzyme (or microsomes), (S)-tetrahydrocolumbamine, and a source of reducing equivalents, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C).

  • Analysis: Terminate the reaction and extract the product. The formation of (S)-canadine can be monitored by HPLC or LC-MS.[6]

(S)-Tetrahydroprotoberberine Oxidase (STOX)

4.3.1. Recombinant Expression and Purification

STOX can be expressed recombinantly in E. coli.

  • Expression: Clone the STOX gene into an E. coli expression vector and transform into a suitable strain. Induce protein expression with IPTG.[13]

  • Purification: Lyse the cells and purify the recombinant protein from the soluble fraction using standard chromatography techniques such as IMAC.[13]

4.3.2. Enzyme Activity Assay

The activity of STOX is determined by monitoring the oxidation of (S)-canadine to berberine.

  • Reaction Mixture: The assay mixture typically contains a buffer with a relatively high pH (optimal around 8.9), the purified enzyme, and the substrate (S)-canadine.[1]

  • Incubation: The reaction is carried out at an optimal temperature, and the progress can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength characteristic of berberine (around 345 nm).

  • Analysis: Alternatively, the reaction can be stopped at different time points and the amount of berberine formed can be quantified by HPLC.

Chemical Synthesis of Berberine from Scoulerine

Signaling Pathways and Biological Activity

Both scoulerine and berberine exhibit interesting pharmacological activities and interact with various cellular signaling pathways.

Scoulerine

Scoulerine has been shown to possess antiproliferative and pro-apoptotic effects in cancer cells.[1] Its known biological targets include:

  • α_2_- and α_1D_-adrenoceptors: Acts as an antagonist.[16]

  • 5-HT (serotonin) receptor: Exhibits antagonistic activity.[16]

  • GABA_A_ receptor: Functions as an agonist.[16]

The agonism at the GABA_A_ receptor is of particular interest, as it suggests potential neuromodulatory effects. Activation of the GABA_A_ receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarization of the neuron, and an inhibitory postsynaptic potential, which reduces neuronal excitability.[17][18]

Berberine

Berberine is well-known for its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory activities. It modulates a complex network of signaling pathways, making it a molecule of great interest in drug development.

Visualizations

Biosynthetic and Signaling Pathways

Berberine_Biosynthesis Scoulerine (S)-Scoulerine Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine S-adenosylmethionine Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine NADPH, O2 Berberine Berberine Canadine->Berberine O2 S9OMT S9OMT CAS Canadine Synthase (CYP719A) STOX STOX

Caption: Biosynthetic pathway from (S)-Scoulerine to Berberine.

Scoulerine_GABA_A_Signaling cluster_membrane Cell Membrane GABA_A_Receptor GABA_A_ Receptor Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Cl- channel Scoulerine Scoulerine Scoulerine->GABA_A_Receptor Binds and Activates Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential Hyperpolarization->Inhibition Reduced_Excitability Reduced Neuronal Excitability Inhibition->Reduced_Excitability

Caption: Scoulerine's agonistic effect on the GABA_A_ receptor signaling pathway.

Experimental Workflow

Enzyme_Purification_Workflow start Gene Cloning into Expression Vector transformation Transformation into Expression Host start->transformation expression Protein Expression (e.g., IPTG induction) transformation->expression lysis Cell Lysis (Sonication/Homogenization) expression->lysis clarification Clarification (Centrifugation) lysis->clarification imac IMAC Purification (Ni-NTA) clarification->imac sec Size-Exclusion Chromatography (Optional) imac->sec end Purified Enzyme sec->end

Caption: General workflow for recombinant enzyme expression and purification.

Conclusion

Scoulerine, and its hydrochloride salt, represent a cornerstone in the synthesis of berberine. Understanding the enzymatic machinery that governs this conversion is paramount for the development of efficient biotechnological production platforms for this valuable alkaloid. While detailed protocols and comprehensive kinetic data for all enzymatic steps remain somewhat elusive in publicly available literature, the information presented here provides a solid foundation for researchers in the field. Furthermore, the distinct pharmacological profile of scoulerine itself warrants further investigation, potentially revealing new therapeutic applications beyond its role as a biosynthetic precursor. Future research should focus on filling the existing gaps in quantitative data and detailed methodologies to fully harness the potential of the scoulerine-to-berberine pathway.

References

In Vitro Pharmacological Profile of Scoulerine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-proliferative and Cytotoxic Activity

Scoulerine HCl exhibits significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values of Scoulerine against various cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MOLT-4Acute lymphoblastic leukemia2.7 - 6.5[1]
JurkatAcute T-cell leukemia2.7 - 6.5[1]
RajiBurkitt's lymphoma2.7 - 6.5[1]
HL-60Acute promyelocytic leukemia2.7 - 6.5[1]
U-937Histiocytic lymphoma2.7 - 6.5[1]
HEL 92.1.7Erythroleukemia2.7 - 6.5[1]
Experimental Protocols

Objective: To determine the cytotoxic effect of Scoulerine HCl on cancer cells.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of Scoulerine HCl (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of Scoulerine HCl and fitting the data to a sigmoidal dose-response curve.

Objective: To investigate the effect of Scoulerine HCl on cell cycle progression.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with Scoulerine HCl at concentrations around its IC50 value for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Signaling Pathway and Experimental Workflow

Scoulerine_Anticancer_Mechanism Scoulerine Scoulerine HCl CancerCell Cancer Cell Scoulerine->CancerCell Enters Microtubules Microtubule Dynamics CancerCell->Microtubules Disrupts CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits

Caption: Scoulerine HCl's anti-cancer mechanism of action.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition A Seed cells in 96-well plate B Treat with Scoulerine HCl A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Living cells convert MTT to formazan E->F G Solubilize formazan (DMSO) F->G H Read absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Acetylcholinesterase Inhibition

Scoulerine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity suggests its potential for the treatment of Alzheimer's disease.

Quantitative Data
CompoundParameterValueReference
ScoulerineMinimum Inhibitory Requirement (MIR)0.0015 nmol[2]
(+)-ScoulerineIC50 (mutagenic activity)Not specified in detail

Note: The MIR value is a measure of inhibitory potency, with a lower value indicating higher potency.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of Scoulerine HCl on acetylcholinesterase activity.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and different concentrations of Scoulerine HCl. A control well without the inhibitor and a blank well without the enzyme are also prepared.

  • Enzyme Addition: Add the acetylcholinesterase solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration of Scoulerine HCl. The percentage of inhibition is determined relative to the control. The IC50 value is calculated from the dose-response curve.

Experimental Workflow

AChE_Inhibition_Workflow cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Data Analysis A Prepare AChE, DTNB, and Scoulerine HCl solutions B Add reagents to 96-well plate A->B C Add substrate (ATCI) B->C D AChE hydrolyzes ATCI to thiocholine C->D E Thiocholine reacts with DTNB (yellow product) D->E F Measure absorbance at 412nm E->F G Calculate % inhibition F->G H Determine IC50 G->H

Caption: Workflow for the acetylcholinesterase inhibition assay.

Receptor Binding Profile

In vitro studies have indicated that Scoulerine interacts with several key neurotransmitter receptors. However, specific quantitative binding affinity data (e.g., Ki or IC50 values) are not extensively reported in the publicly available scientific literature.

Qualitative Receptor Interactions
  • α-Adrenergic Receptors: Scoulerine acts as an antagonist at α2- and α1D-adrenoceptors.[3]

  • Serotonin (5-HT) Receptors: Scoulerine demonstrates antagonist activity at 5-HT receptors.[3]

  • GABAA Receptors: Scoulerine has been found to be a GABAA receptor agonist in vitro.[3]

Experimental Protocol: Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity of Scoulerine HCl for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Assay Buffer: Use a binding buffer optimized for the specific receptor.

  • Incubation: In assay tubes, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of Scoulerine HCl.

  • Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Scoulerine HCl that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Visualization

Receptor_Interaction_Overview cluster_Adrenergic α-Adrenergic System cluster_Serotonergic Serotonergic System cluster_GABAergic GABAergic System Scoulerine Scoulerine HCl alpha2 α2-Adrenoceptor Scoulerine->alpha2 Antagonist alpha1D α1D-Adrenoceptor Scoulerine->alpha1D Antagonist HT 5-HT Receptor Scoulerine->HT Antagonist GABAA GABAA Receptor Scoulerine->GABAA Agonist

Caption: Overview of Scoulerine HCl's interactions with neurotransmitter receptors.

Conclusion

The in vitro pharmacological profile of Scoulerine HCl reveals a molecule with multifaceted biological activities. Its potent anti-cancer properties, mediated through cell cycle arrest and apoptosis, position it as a promising candidate for further oncological research. Furthermore, its inhibition of acetylcholinesterase suggests a potential therapeutic application in neurodegenerative disorders like Alzheimer's disease. While its interactions with adrenergic, serotonergic, and GABAergic receptors are qualitatively established, further studies are required to quantify these binding affinities to fully elucidate its neuropharmacological profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this intriguing natural product.

References

Unveiling the Molecular Intricacies of SCOULERIN HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCOULERIN HCl, an isoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research, demonstrating a spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular targets of this compound, offering a consolidated resource for researchers engaged in drug discovery and development. The following sections detail the identified protein targets, summarize quantitative data, present detailed experimental methodologies for key assays, and visualize the associated signaling pathways and experimental workflows.

Identified Molecular Targets and Biological Effects

This compound exerts its biological effects by interacting with a range of molecular targets, leading to downstream cellular consequences. The primary identified targets and their associated effects are summarized below.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Scoulerine. It has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis.

  • Direct Molecular Targets in Cancer:

    • Microtubules: Scoulerine disrupts the microtubule network, a critical component of the cytoskeleton involved in cell division, leading to mitotic arrest.[1]

    • Checkpoint Kinases (Chk1 and Chk2): It induces the phosphorylation of Chk1 at Ser345 and Chk2 at Thr68, key regulators of the cell cycle checkpoints.[1]

    • p53: In p53 wild-type cancer cells, scoulerine upregulates the expression of the p53 tumor suppressor protein.[1]

    • Caspases: The compound activates the caspase cascade, including initiator caspases (caspase-8 and -9) and effector caspases (caspase-3/7), leading to programmed cell death.[1]

    • Topoisomerase I: Scoulerine has been reported to act as an inhibitor of topoisomerase I, an enzyme crucial for resolving DNA topological stress during replication and transcription.

    • Solute Carrier Family 6 Member 3 (SLC6A3): Also known as the dopamine transporter, SLC6A3 has been identified as a potential target of scoulerine in renal cell carcinoma, where its inhibition is linked to the induction of apoptosis via the MAPK signaling pathway.

Neurological and Other Activities

Beyond its anticancer effects, Scoulerine has been investigated for its potential in treating neurological disorders and other conditions.

  • Key Molecular Targets:

    • β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Scoulerine is an inhibitor of BACE1, a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.

    • Acetylcholinesterase (AChE): It exhibits inhibitory activity against AChE, an enzyme that degrades the neurotransmitter acetylcholine, making it a potential therapeutic agent for conditions characterized by cholinergic deficits.

    • Adrenoceptors: Scoulerine acts as an antagonist at α1D- and α2-adrenoceptors.

    • 5-HT Receptors: It also demonstrates antagonistic activity at serotonin receptors.

    • GABA Receptors: Scoulerine has been shown to have an affinity for GABA receptors.

Quantitative Data Summary

The following tables provide a summary of the available quantitative data on the biological activity of this compound.

Cell LineIC50 Value (µM)
MOLT-4 (Leukemia)2.7 - 6.5
Jurkat (Leukemia)2.7 - 6.5
Raji (Leukemia)2.7 - 6.5
HL-60 (Leukemia)2.7 - 6.5
U-937 (Leukemia)2.7 - 6.5
HEL 92.1.7 (Leukemia)2.7 - 6.5
Table 1: IC50 Values of Scoulerine in Various Leukemic Cell Lines.[1]
Target EnzymeInhibition MetricValue
AcetylcholinesteraseMIR0.0015 nmol
Table 2: In Vitro Enzymatic Inhibition by Scoulerine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of this compound.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Scoulerine on cancer cell lines.

  • Methodology:

    • Seed human leukemic cell lines (e.g., MOLT-4, Jurkat) in 96-well plates at a density of 1 x 10^5 cells/mL.

    • Treat the cells with various concentrations of Scoulerine (e.g., ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.[1]

Caspase Activity Assay (Luminescent Assay)
  • Objective: To quantify the activation of caspases-3/7, -8, and -9 in response to Scoulerine treatment.

  • Methodology:

    • Treat Jurkat and MOLT-4 cells with Scoulerine (e.g., 2.5 and 5 µM) for 24 and 48 hours.

    • Use a commercially available luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay from Promega).

    • Lyse the cells and add the specific caspase substrate provided in the kit.

    • Incubate at room temperature for the recommended time to allow for caspase-mediated cleavage of the substrate, which generates a luminescent signal.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of active caspase in the sample.[1][2]

Western Blot Analysis for Protein Expression and Phosphorylation
  • Objective: To detect changes in the expression and phosphorylation status of target proteins (p53, Chk1, Chk2) following Scoulerine treatment.

  • Methodology:

    • Treat cells (e.g., MOLT-4) with Scoulerine (e.g., 5 µM) for 24 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p53, phospho-Chk1 (Ser345), and phospho-Chk2 (Thr68) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Immunofluorescence for Microtubule Disruption
  • Objective: To visualize the effect of Scoulerine on the microtubule network in cancer cells.

  • Methodology:

    • Grow A549 lung carcinoma cells on coverslips.

    • Treat the cells with Scoulerine (e.g., 10 and 20 µM) for 24 hours.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against β-tubulin overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.

Scoulerine_Anticancer_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Scoulerine This compound Microtubules Microtubules Scoulerine->Microtubules disrupts Chk1_Chk2 Chk1 / Chk2 Scoulerine->Chk1_Chk2 activates (phosphorylation) p53 p53 Scoulerine->p53 upregulates Caspases Caspases (8, 9, 3/7) Scoulerine->Caspases activates Microtubule_Disruption Microtubule Disruption Microtubules->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Caspases->Apoptosis Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer signaling pathway of this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: General workflow for Western Blot analysis.

Immunofluorescence_Workflow start Cell Culture and Treatment with this compound fixation Fixation start->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody (anti-β-tubulin) blocking->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab dapi DAPI Staining secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

This compound is a multifaceted compound that interacts with a variety of molecular targets, leading to a range of biological activities, most notably its potent anticancer effects. The disruption of microtubule dynamics, activation of cell cycle checkpoints, upregulation of p53, and induction of the caspase cascade collectively contribute to its ability to inhibit cancer cell growth and induce apoptosis. Furthermore, its inhibitory effects on BACE1 and acetylcholinesterase highlight its potential for the development of therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the current understanding of the molecular targets of this compound, offering valuable information for researchers in the field. Further investigation into the precise binding kinetics and structural interactions with its various targets will be crucial for the rational design and development of scoulerine-based therapeutics.

References

Methodological & Application

Application Note: Quantitative Analysis of Scoulerine HCl in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecules.

1. Introduction

Scoulerine is a protoberberine alkaloid found in various plant species. As a pharmacologically active compound, its quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Scoulerine hydrochloride (HCl) in human plasma. The method employs a straightforward protein precipitation step for sample preparation, followed by rapid and selective analysis using tandem mass spectrometry.

2. Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantitative analysis of Scoulerine. Following extraction from the plasma matrix, the analyte is separated from endogenous components using reverse-phase liquid chromatography. The separated analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of Scoulerine to a suitable internal standard (IS) against a calibration curve.

3. Experimental Protocol

3.1. Materials and Reagents

  • Analytes: Scoulerine HCl (analytical standard), Internal Standard (IS) (e.g., Tetrahydropalmatine or a stable isotope-labeled Scoulerine).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (LC-MS grade), and Ultrapure Water.

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant).

  • Equipment: Centrifuge, vortex mixer, analytical balance, micropipettes, and an LC-MS/MS system.

3.2. Sample Preparation

The protein precipitation method is employed for the extraction of Scoulerine from plasma.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution to each tube (except for blank samples).

  • To precipitate plasma proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant into a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

3.3. LC-MS/MS Method

A summary of the Liquid Chromatography and Mass Spectrometry conditions is provided in the tables below.

4. Data Presentation

The following tables summarize the optimized parameters for the LC-MS/MS analysis of Scoulerine.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Standard HPLC/UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage +5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Nitrogen, Medium
Scan Type Selected Reaction Monitoring (SRM)

Table 3: SRM Transitions for Scoulerine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Scoulerine (Quantifier) 328.2148.115035
Scoulerine (Qualifier) 328.2176.115030
IS (Tetrahydropalmatine) 356.2192.115028

5. Visualization

The following diagram illustrates the complete workflow for the quantification of Scoulerine HCl in plasma.

Scoulerine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precip 3. Protein Precipitation (Acetonitrile + 0.1% FA) add_is->precip vortex 4. Vortex (1 min) precip->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation ionization 9. Electrospray Ionization (ESI+) separation->ionization detection 10. MS/MS Detection (SRM) ionization->detection integration 11. Peak Integration detection->integration calibration 12. Calibration Curve Generation integration->calibration quantification 13. Concentration Calculation calibration->quantification

Application Notes and Protocols for Determining SCOULERIN HCl Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCOULERIN HCl is a protoberberine alkaloid that has garnered significant interest in the scientific community due to its diverse pharmacological activities. As an important intermediate in the biosynthesis of other isoquinoline alkaloids, scoulerine has demonstrated potent biological effects, including anticancer and neurological activities.[1] Research has shown that scoulerine can inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest.[2] Furthermore, it has been identified as an antagonist at α1D- and α2-adrenergic receptors, and serotonin (5-HT) receptors, as well as an inhibitor of acetylcholinesterase (AChE).[3][4] This multifaceted activity profile makes this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide a comprehensive guide to utilizing various cell-based assays to characterize the biological activities of this compound. The protocols detailed below are designed to be clear, concise, and reproducible for researchers in the field.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the reported biological activities of scoulerine in various cell-based assays. This data provides a baseline for researchers to compare their own experimental findings.

Table 1: Cytotoxicity of Scoulerine in Human Cancer Cell Lines

Cell LineCell TypeAssayIC50 (µM)Citation
JurkatHuman T-cell leukemiaMTT2.7[2]
MOLT-4Human T-cell leukemiaMTT6.5[2]
RajiHuman Burkitt's lymphomaMTT3.8[2]
HL-60Human promyelocytic leukemiaMTT4.2[2]
U-937Human histiocytic lymphomaMTT5.5[2]
HEL 92.1.7Human erythroleukemiaMTT4.9[2]

Table 2: Cholinesterase Inhibition by Scoulerine

EnzymeAssay PrincipleIC50Citation
Acetylcholinesterase (AChE)Ellman's MethodData not available[4]
Butyrylcholinesterase (BChE)Ellman's MethodData not available

Table 3: Receptor Binding Affinity of Scoulerine

Receptor TargetAssay TypeBinding Affinity (Ki)Citation
α1D-Adrenergic ReceptorRadioligand Binding AssayData not available[3]
α2-Adrenergic ReceptorRadioligand Binding AssayData not available[3]
5-HT ReceptorRadioligand Binding AssayData not available[3]

Note: Scoulerine has been identified as an antagonist for these receptors.[3] The specific binding affinities (Ki) should be determined experimentally using competitive binding assays.

Experimental Protocols

Herein are detailed protocols for a selection of key cell-based assays to evaluate the activity of this compound.

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6]

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat with this compound A->B 24h C Add MTT reagent B->C 24-72h D Incubate C->D 2-4h E Add solubilization solution D->E F Measure absorbance E->F Apoptosis_Pathway Scoulerine This compound Microtubules Microtubule Disruption Scoulerine->Microtubules p53 p53 Upregulation Scoulerine->p53 Caspase8 Caspase-8 Activation Scoulerine->Caspase8 CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Caspase9 Caspase-9 Activation p53->Caspase9 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Scoulerine_Targets cluster_Anticancer Anticancer Effects cluster_Neurological Neurological Effects Scoulerine This compound Proliferation Inhibition of Proliferation Scoulerine->Proliferation Apoptosis Induction of Apoptosis Scoulerine->Apoptosis CellCycle Cell Cycle Arrest Scoulerine->CellCycle AChE AChE Inhibition Scoulerine->AChE Adrenergic Adrenergic Receptor Antagonism Scoulerine->Adrenergic Serotonin 5-HT Receptor Antagonism Scoulerine->Serotonin

References

Application Notes and Protocols for SCOULERIN HCl in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCOULERIN HCl is a protoberberine isoquinoline alkaloid that has demonstrated significant potential in oncological research. As an important intermediate in the biosynthesis of other alkaloids like berberine and protopine, scoulerine itself exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments, along with an overview of its known mechanisms of action and signaling pathways.

Physicochemical Properties and Solubility

This compound, as the hydrochloride salt of scoulerine, generally exhibits improved solubility in aqueous solutions compared to its free base form. Alkaloid salts are typically soluble in neutral water and acidic solutions.[3]

Table 1: Solubility of this compound and Related Compounds

SolventThis compound (Predicted/Inferred)Berberine HCl (Reference)General Guidance
Water Predicted solubility of (S)-scoulerine is 0.25 g/L. As an HCl salt, solubility is likely enhanced.Insoluble[4]Alkaloid salts generally dissolve in neutral water.[3]
DMSO Expected to be soluble.40 mg/mL (107.58 mM)[4]A common solvent for organic compounds in cell culture.
Ethanol Expected to be soluble.Insoluble[4]Use with caution due to potential effects on cells.
PBS (Phosphate Buffered Saline) Expected to be soluble.Good solubility at pH 7.0.[5]A common vehicle for cell-based assays.

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Based on the stability of the related compound berberine chloride, this compound is expected to be stable for an extended period under these conditions.[5]

Note on Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5%.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for utilizing the prepared this compound stock solution in typical cell culture experiments, such as proliferation or apoptosis assays.

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) working_sol Dilute Stock Solution in Cell Culture Medium stock_prep->working_sol to desired concentration cell_seeding Seed Cells in Multi-well Plates treatment Treat Cells with Working Solution cell_seeding->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Cell-Based Assay (e.g., MTT, Flow Cytometry) incubation->assay data_acq Data Acquisition assay->data_acq analysis Analyze and Interpret Results data_acq->analysis

Caption: General experimental workflow for this compound in cell culture.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.[1][6]

Key Molecular Targets and Pathways:

  • Cell Cycle Arrest: Induces G2/M phase arrest in the cell cycle.[1]

  • Apoptosis Induction: Promotes programmed cell death through both intrinsic and extrinsic pathways.[1][6]

  • MAPK Pathway Inhibition: Suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]

  • p53 Upregulation: Increases the expression of the p53 tumor suppressor protein.[1]

  • Caspase Activation: Activates initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7).[1]

  • Checkpoint Kinase Activation: Activates ATR and ATM kinase-dependent cell cycle checkpoint signaling, leading to the phosphorylation of Chk1 and Chk2.[1]

  • Microtubule Disruption: Interferes with the microtubule network, contributing to its antimitotic activity.[1]

The following diagram visualizes the primary signaling pathways affected by this compound in cancer cells.

scoulerin_pathway cluster_cell Cancer Cell Scoulerin This compound MAPK MAPK Pathway Scoulerin->MAPK inhibits Microtubules Microtubule Network Scoulerin->Microtubules disrupts ATR_ATM ATR/ATM Kinases Scoulerin->ATR_ATM activates p53 p53 Scoulerin->p53 upregulates Apoptosis Apoptosis MAPK->Apoptosis prevents Chk1_Chk2 Chk1/Chk2 (Phosphorylation) ATR_ATM->Chk1_Chk2 Caspases Caspase Cascade (Caspase-8, -9, -3/7) p53->Caspases p53->Apoptosis G2M_Arrest G2/M Phase Arrest Chk1_Chk2->G2M_Arrest G2M_Arrest->Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols for Electrophysiological Studies of SCOULERINE HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine, a benzylisoquinoline alkaloid, has garnered scientific interest due to its diverse pharmacological activities.[1] It is known to act as an antagonist at α1D and α2-adrenoceptors, and 5-HT receptors, while also exhibiting GABAA receptor agonism.[1][2] Furthermore, scoulerine has demonstrated antimitotic and apoptotic effects in cancer cells and has been investigated for its potential in treating renal cell carcinoma by targeting the SLC6A3 transporter and inhibiting the MAPK signaling pathway.[3][4] Given its interaction with receptors known to modulate neuronal and cardiac excitability, studying the direct electrophysiological effects of SCOULERINE HCl is crucial for understanding its mechanism of action and therapeutic potential.

These application notes provide a comprehensive guide for researchers to investigate the electrophysiological properties of SCOULERINE HCl using various techniques. The protocols and expected data are based on the known pharmacology of scoulerine and established electrophysiological methodologies.

Application Notes

Potential Electrophysiological Effects of SCOULERINE HCl

Based on its known targets, SCOULERINE HCl is likely to exert significant effects on the electrical activity of excitable cells:

  • Neuronal Inhibition: As a GABAA receptor agonist, scoulerine is expected to enhance inhibitory neurotransmission in the central nervous system.[2] This would likely manifest as a hyperpolarization of the neuronal membrane potential, a decrease in neuronal firing rate, and an increase in the amplitude of GABAA-mediated inhibitory postsynaptic currents (IPSCs).

  • Modulation of Neuronal Excitability: By acting as an antagonist at α1D, α2-adrenoceptors, and 5-HT receptors, scoulerine can modulate neuronal excitability in a more complex manner.[1][2] The specific effect will depend on the neuronal population and the baseline level of adrenergic and serotonergic tone.

  • Cardiac Electrophysiology: The interaction of scoulerine with adrenergic receptors suggests a potential for modulating cardiac electrophysiology. Antagonism of α-adrenoceptors could influence cardiac contractility and arrhythmogenesis.

  • Ion Channel Interactions: Many alkaloids are known to interact directly with ion channels.[5][6] It is plausible that scoulerine may directly modulate the function of various voltage-gated or ligand-gated ion channels, which would require investigation using specific ion channel assays.

Selecting the Appropriate Model System

The choice of model system is critical for elucidating the specific electrophysiological effects of SCOULERINE HCl:

  • Recombinant Expression Systems: Cell lines such as HEK293 or CHO cells, transfected to express specific receptor subtypes (e.g., different GABAA receptor subunit combinations, adrenergic, or 5-HT receptors) or ion channels, are ideal for studying the direct and specific effects of scoulerine on its molecular targets.

  • Primary Neuronal Cultures: Cultures derived from specific brain regions (e.g., hippocampus, cortex) allow for the study of scoulerine's effects on synaptic transmission and network activity in a more physiologically relevant context.

  • In Vitro Brain Slices: Acute brain slices preserve the local synaptic circuitry and are excellent for investigating how scoulerine modulates synaptic plasticity and neuronal firing patterns.

  • In Vivo Animal Models: In vivo electrophysiology in anesthetized or freely moving animals can reveal the integrated effects of scoulerine on brain function and behavior.[7][8][9]

Key Electrophysiological Techniques

To comprehensively characterize the electrophysiological profile of SCOULERINE HCl, a combination of the following techniques is recommended:

  • Patch-Clamp Electrophysiology: This is the gold standard for studying ion channels and synaptic currents.[10][11][12][13]

    • Voltage-Clamp Mode: Allows for the direct measurement of ion channel currents and the effects of scoulerine on their amplitude, kinetics, and voltage-dependence. This is crucial for studying its effects on GABAA receptors and other ion channels.

    • Current-Clamp Mode: Used to measure the membrane potential and action potentials. This mode is ideal for investigating how scoulerine affects neuronal excitability and firing patterns.

  • In Vitro and In Vivo Extracellular Recording: These techniques are used to record the electrical activity of a population of neurons (field potentials) or single neurons (single-unit recordings).[14][15][16] They are valuable for assessing the overall impact of scoulerine on network activity and neuronal firing in a more intact system.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from electrophysiological experiments with SCOULERINE HCl.

Table 1: Hypothetical Effects of SCOULERINE HCl on GABAA Receptor-Mediated Currents in HEK293 Cells.

Concentration of SCOULERINE HClGABA EC50 Shift (nM)Maximal Current Enhancement (%)
1 µM1.525
10 µM3.280
100 µM8.5150

Table 2: Exemplary Effects of SCOULERINE HCl on Neuronal Firing and Synaptic Transmission in Hippocampal Slices.

ParameterControl10 µM SCOULERINE HCl
Spontaneous Firing Rate (Hz)5.2 ± 0.81.8 ± 0.4
mIPSC Amplitude (pA)35.4 ± 4.155.2 ± 6.3
mIPSC Frequency (Hz)2.1 ± 0.54.5 ± 0.9
LTP Induction (% of baseline)155 ± 12110 ± 9

Mandatory Visualizations

SCOULERINE_HCl_Signaling_Pathways Scoulerine SCOULERINE HCl GABA_A_Receptor GABAA Receptor Scoulerine->GABA_A_Receptor Agonist Alpha_Adrenoceptor α-Adrenoceptors (α1D, α2) Scoulerine->Alpha_Adrenoceptor Antagonist HT_Receptor 5-HT Receptor Scoulerine->HT_Receptor Antagonist Ion_Channels Ion Channels (e.g., K+, Na+, Ca2+) Scoulerine->Ion_Channels Potential Direct Modulation MAPK_Pathway MAPK Signaling Pathway Scoulerine->MAPK_Pathway Inhibition SLC6A3 SLC6A3 Transporter Scoulerine->SLC6A3 Targeting Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A_Receptor->Neuronal_Inhibition Leads to Modulation_of_Excitability Modulation of Neuronal Excitability Alpha_Adrenoceptor->Modulation_of_Excitability Modulates HT_Receptor->Modulation_of_Excitability Modulates Ion_Channels->Modulation_of_Excitability Contributes to

Caption: Known and potential signaling pathways of SCOULERINE HCl.

Electrophysiology_Workflow_for_Scoulerine_HCl Start SCOULERINE HCl Stock Solution Preparation Model_Selection Model System Selection (Cell lines, Primary Cultures, Brain Slices, In Vivo) Start->Model_Selection Technique_Selection Electrophysiology Technique Selection (Patch-Clamp, Extracellular Recording) Model_Selection->Technique_Selection Data_Acquisition Data Acquisition (Baseline vs. Scoulerine Application) Technique_Selection->Data_Acquisition Data_Analysis Data Analysis (Currents, Firing Rate, AP Properties) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results and Conclusion Data_Analysis->Interpretation

Caption: Experimental workflow for studying SCOULERINE HCl.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate SCOULERINE HCl's Effect on GABAA Receptor-Mediated Currents

Objective: To determine if SCOULERINE HCl modulates GABAA receptor function using whole-cell voltage-clamp recordings in HEK293 cells expressing recombinant GABAA receptors.

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subunits.

  • SCOULERINE HCl stock solution (10 mM in DMSO).

  • GABA stock solution (10 mM in water).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.5 GTP-Na (pH 7.2 with CsOH).

  • Patch pipettes (3-5 MΩ).

  • Patch-clamp amplifier and data acquisition system.

Methodology:

  • Culture HEK293 cells on glass coverslips.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Fill the patch pipette with the internal solution and approach a cell.

  • Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply GABA at its EC10-EC20 concentration to elicit a stable baseline current.

  • Co-apply different concentrations of SCOULERINE HCl with GABA to assess its modulatory effect.

  • To test for direct agonism, apply SCOULERINE HCl in the absence of GABA.

  • Wash out the drug and ensure the current returns to baseline.

  • Analyze the change in current amplitude and kinetics.

Protocol 2: In Vitro Brain Slice Recording to Study SCOULERINE HCl's Modulation of Synaptic Transmission

Objective: To investigate the effect of SCOULERINE HCl on spontaneous and evoked synaptic transmission in acute hippocampal slices.

Materials:

  • Rodent (e.g., Wistar rat or C57BL/6 mouse).

  • Vibratome for slicing.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose, bubbled with 95% O2/5% CO2.

  • Recording chamber for brain slices.

  • Bipolar stimulating electrode.

  • Patch pipettes (3-5 MΩ).

Methodology:

  • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

  • Perform whole-cell voltage-clamp recordings from CA1 pyramidal neurons.

  • Record spontaneous inhibitory postsynaptic currents (sIPSCs) at a holding potential of 0 mV (using a high chloride internal solution).

  • Record miniature IPSCs (mIPSCs) in the presence of 1 µM tetrodotoxin (TTX).

  • Bath apply SCOULERINE HCl (e.g., 10 µM) and observe changes in the amplitude and frequency of sIPSCs/mIPSCs.

  • To study effects on evoked transmission, place a stimulating electrode in the Schaffer collaterals and record evoked IPSCs in the CA1 neuron.

  • Analyze the paired-pulse ratio to infer effects on presynaptic release probability.

Protocol 3: In Vivo Extracellular Recording to Examine the Effect of SCOULERINE HCl on Neuronal Firing

Objective: To determine the effect of systemic administration of SCOULERINE HCl on the firing rate and pattern of neurons in a specific brain region (e.g., ventral tegmental area or prefrontal cortex) of an anesthetized rat.

Materials:

  • Adult rat.

  • Anesthetic (e.g., urethane or isoflurane).

  • Stereotaxic frame.

  • High-impedance microelectrode (e.g., tungsten or glass).

  • Amplifier and data acquisition system for single-unit recording.

  • SCOULERINE HCl for intraperitoneal (i.p.) or intravenous (i.v.) administration.

Methodology:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Perform a craniotomy over the target brain region.

  • Slowly lower the microelectrode into the brain until a well-isolated single unit is identified.

  • Record the baseline spontaneous firing activity for a stable period (e.g., 10-15 minutes).

  • Administer SCOULERINE HCl (e.g., 1-10 mg/kg, i.p.) and continue recording the neuronal activity for at least 60 minutes post-injection.

  • Analyze the data to determine changes in the firing rate, firing pattern (e.g., bursting), and spike waveform.

  • Histological verification of the electrode placement should be performed post-experiment.

References

Isolating SCOULERIN HCl: A Detailed Guide to Plant Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the extraction and isolation of Scoulerine hydrochloride (SCOULERIN HCl), a benzylisoquinoline alkaloid with significant therapeutic potential. Scoulerine is naturally present in a variety of plant species, most notably within the Corydalis and Papaver genera. The following sections detail established methodologies for its extraction, purification, and quantification, alongside insights into its molecular mechanisms of action.

Application Notes

Scoulerine has garnered considerable interest in the scientific community for its diverse pharmacological activities. It is a precursor in the biosynthesis of other important alkaloids such as berberine and protopine.[1] Research has demonstrated its potential as an antagonist at α1D- and α2-adrenoceptors and serotonin (5-HT) receptors, as well as an agonist at GABAA receptors. Furthermore, recent studies have highlighted its potent anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.

The selection of the plant source is a critical first step. While scoulerine is found in plants like opium poppy (Papaver somniferum) and Croton flavens, species of the Corydalis genus, such as Corydalis yanhusuo and Corydalis bungeana, are frequently cited as prominent sources.[2] The concentration of scoulerine can vary significantly between species and even different parts of the same plant.

Extraction efficiency is highly dependent on the chosen solvent and method. Generally, a polar solvent or a mixture of polar solvents is employed to extract the alkaloids, which are often present as salts in the plant material. Subsequent purification steps are crucial to isolate scoulerine from the complex mixture of other alkaloids and plant metabolites.

Quantitative Data Summary

The yield of scoulerine can vary significantly based on the plant source, the specific part of the plant used, and the extraction method employed. The following table summarizes available quantitative data for scoulerine content in different plant species.

Plant SpeciesPlant PartExtraction MethodScoulerine YieldReference
Lamprocapnos spectabilisRootNot Specified0.097 mg/g of dry plant material[3]
Corydalis yanhusuoRhizomeWeak cation exchange columnVariable, part of total alkaloids up to 12.7 mg/g[1][4]

Note: The data for Corydalis yanhusuo represents the total alkaloid content, of which scoulerine is a constituent. The exact percentage of scoulerine within the total alkaloid fraction can vary.

Experimental Protocols

Protocol 1: Extraction and Isolation of Scoulerine from Corydalis yanhusuo Tubers

This protocol is adapted from a method described for the isolation of various isoquinoline alkaloids, including scoulerine, from Corydalis yanhusuo.

Materials:

  • Dried and powdered tubers of Corydalis yanhusuo

  • 70% aqueous acetone

  • Hexane

  • Ethyl acetate

  • Butanol

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered tubers of C. yanhusuo (e.g., 1 kg) with 70% aqueous acetone at room temperature.

    • Repeat the extraction three times to ensure maximum recovery of alkaloids.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning:

    • Subject the crude residue to sequential liquid-liquid extraction with solvents of increasing polarity: hexane, ethyl acetate, and butanol. This step helps to separate compounds based on their polarity.

  • Column Chromatography:

    • Combine the hexane, ethyl acetate, and butanol fractions.

    • Concentrate the combined fractions and subject the residue to silica gel column chromatography.

    • Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with a high ratio of CH₂Cl₂ to MeOH and gradually increasing the polarity by increasing the proportion of MeOH.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Fractions containing scoulerine can be identified by comparison with a scoulerine standard.

  • Purification and Conversion to HCl Salt:

    • Combine the fractions rich in scoulerine and evaporate the solvent.

    • The isolated scoulerine base can be further purified by recrystallization from a suitable solvent system (e.g., methanol).

    • To obtain Scoulerine HCl, dissolve the purified scoulerine base in a minimal amount of methanol and add a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in methanol).

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the precipitate, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: General Acid-Base Extraction for Alkaloids

This is a general protocol that can be adapted for the extraction of scoulerine from various plant materials.

Materials:

  • Dried and powdered plant material

  • 10% Acetic acid or dilute Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Acid Extraction:

    • Macerate the powdered plant material in an acidic solution (e.g., 10% acetic acid) for several hours or overnight. This protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic solution.

    • Filter the mixture to remove the solid plant material.

  • Basification and Liquid-Liquid Extraction:

    • Basify the acidic aqueous extract with a base such as ammonium hydroxide or sodium carbonate to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.

    • Extract the aqueous solution multiple times with an immiscible organic solvent like dichloromethane or chloroform.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

  • Purification:

    • The crude alkaloid mixture can then be subjected to further purification steps as described in Protocol 1 (Column Chromatography).

Visualizations

Experimental Workflow

Extraction_and_Isolation_Workflow plant_material Dried & Powdered Plant Material (e.g., Corydalis yanhusuo tubers) solvent_extraction Solvent Extraction (e.g., 70% aq. Acetone) plant_material->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract solvent_partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->solvent_partitioning fractionated_extract Fractionated Extract solvent_partitioning->fractionated_extract column_chromatography Silica Gel Column Chromatography (CH₂Cl₂/MeOH gradient) fractionated_extract->column_chromatography pure_scoulerine Purified Scoulerine (base) column_chromatography->pure_scoulerine hcl_conversion Conversion to HCl Salt pure_scoulerine->hcl_conversion scoulerine_hcl This compound (crystal) hcl_conversion->scoulerine_hcl

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways of Scoulerine

1. Induction of Apoptosis via MAPK Pathway Inhibition

MAPK_Pathway_Inhibition Scoulerine Scoulerine Inhibition Inhibition Scoulerine->Inhibition MAPK_Pathway MAPK Signaling Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis (inhibition leads to activation) Inhibition->MAPK_Pathway

Caption: Scoulerine induces apoptosis by inhibiting the MAPK signaling pathway.

2. Cell Cycle Arrest and Apoptosis Induction

Cell_Cycle_Arrest_Apoptosis Scoulerine Scoulerine Microtubules Microtubule Disruption Scoulerine->Microtubules Checkpoint_Kinases Chk1/Chk2 Activation Scoulerine->Checkpoint_Kinases p53 p53 Upregulation Scoulerine->p53 Caspases Caspase-3/7, -8, -9 Activation Scoulerine->Caspases G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2_M_Arrest Checkpoint_Kinases->G2_M_Arrest Apoptosis Apoptosis p53->Apoptosis G2_M_Arrest->Apoptosis Caspases->Apoptosis

Caption: Scoulerine's multifaceted mechanism for inducing cell cycle arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Benzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of benzylisoquinoline alkaloids. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Peak Shape Problems: Why are my alkaloid peaks tailing?

Peak tailing is a common distortion in chromatography, often seen with basic compounds like benzylisoquinoline alkaloids, where the trailing edge of a peak is broader than the leading edge.[1] This can compromise the accuracy and reliability of analytical results by decreasing resolution and causing inaccurate quantification.[1]

Answer:

Peak tailing for basic compounds like benzylisoquinoline alkaloids is frequently caused by secondary interactions between the analyte's basic functional groups (amines) and acidic residual silanol groups on the surface of the silica-based column packing.[2][3] These interactions create more than one retention mechanism, leading to the distorted peak shape.[2] Other potential causes include column overload, contamination, or degradation of the column packing bed.[1][4]

Troubleshooting Steps:

  • Adjust Mobile Phase pH:

    • Operate at Low pH (e.g., pH < 3): Lowering the pH ensures that the acidic silanol groups are fully protonated (Si-OH), minimizing their interaction with the protonated basic alkaloids.[2] Note that standard silica columns should not be used below pH 3 to avoid dissolution; use columns specifically designed for low pH operation, such as Agilent ZORBAX StableBond (SB) columns.[2]

    • Work at High pH (e.g., pH > 8): At higher pH, the basic analytes are neutral, and their interaction with the now-ionized silanol groups (Si-O-) is reduced. This requires a column stable at high pH.

  • Use a High-Purity, End-Capped Column: Select a modern, high-purity silica column that has been "end-capped." This process chemically treats the residual silanol groups to make them much less polar and accessible, significantly reducing secondary interactions.[1][2]

  • Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine, to the mobile phase. This additive will preferentially interact with the active silanol sites, masking them from the alkaloid analytes.[5]

  • Optimize Buffer Concentration: Using a buffer helps maintain a stable pH and can mask silanol interactions. Increasing the buffer concentration can sometimes improve peak shape.[1][3]

  • Check for Column Overload: If all peaks in the chromatogram are tailing, you may be overloading the column. Try diluting your sample and injecting a smaller volume or mass.[1]

  • Evaluate Column Health: Peak tailing can indicate column degradation, such as a void at the column inlet or a partially blocked frit.[1][4] Try flushing the column or replacing it with a new one to see if the problem resolves.[2]

Poor Resolution: Why are my alkaloid peaks overlapping?

Resolution is the measure of separation between two adjacent peaks in a chromatogram.[6] Poor resolution (Rs < 1.5) can make accurate quantification impossible and is a common challenge when analyzing complex mixtures like plant extracts containing multiple, structurally similar alkaloids.[7]

Answer:

Achieving clear separation is dependent on three key factors: column efficiency (N), selectivity (α), and retention factor (k).[8] For complex samples of benzylisoquinoline alkaloids, optimizing selectivity—the ability of the chromatographic system to distinguish between different analytes—is often the most effective approach.[8]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) will increase the retention time and may improve the separation of early-eluting peaks.[8]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity because they have different interactions with the analyte and stationary phase.[6]

    • Modify the pH: Altering the mobile phase pH can change the ionization state of the alkaloids, significantly impacting their retention and the selectivity of the separation.[6]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is a powerful way to affect selectivity.[9] For aromatic alkaloids, switching from a standard C18 column to a Phenyl-Hexyl or Cyano (CN) column can introduce different retention mechanisms (like π-π interactions) and dramatically improve resolution.[6]

  • Adjust Temperature and Flow Rate:

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity, potentially improving efficiency.[10] Conversely, lower temperatures can increase retention and may enhance resolution, but at the cost of longer run times.[10]

    • Flow Rate: Lowering the flow rate generally increases peak resolution by allowing more time for analyte-stationary phase interactions, though this also increases analysis time.[10]

  • Increase Column Efficiency:

    • Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve separating power.[7][9]

  • Use Gradient Elution: For complex extracts with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often necessary to achieve adequate separation for all compounds of interest.[6]

Extraneous Peaks: What are these "ghost peaks" in my chromatogram?

Ghost peaks are unexpected signals in a chromatogram that do not originate from the injected sample.[11] They can appear during both sample analysis and blank runs, interfering with data interpretation and quantification.[11][12]

Answer:

Ghost peaks are typically caused by impurities in the mobile phase, carryover from the autosampler, or contaminants leaching from the HPLC system itself.[12][13] In gradient elution, impurities can accumulate on the column at low organic solvent concentrations and then elute as the solvent strength increases, forming distinct peaks.[13]

Troubleshooting Steps:

  • Perform a Blank Injection: Inject only the mobile phase. If the ghost peak is still present, the source is likely the HPLC system or the mobile phase itself, not the sample.[11][14]

  • Identify the Source:

    • Mobile Phase: Prepare fresh, high-purity mobile phase solvents and ensure all glassware is scrupulously clean.[15] Impurities in water or organic solvents are a common cause.[13] Ensure the mobile phase is thoroughly degassed, as dissolved air can create bubbles that appear as peaks.[13][15]

    • Autosampler/Injector: The most common instrument-related source is carryover, where components from a previous injection adsorb to the needle or valve and are eluted in the next run.[12] Program a robust needle wash with a strong solvent to clean the injector between runs.

    • System Contamination: Contaminants can build up in tubing, frits, or filters.[14] Flushing the system with a strong solvent may be necessary.

    • Use a Trap Column: Installing a "ghost trap" column between the pump/mixer and the injector can remove impurities from the mobile phase before they reach the analytical column.[16]

  • If the Peak is from the Sample: If the ghost peak appears only when a sample is injected but not in a blank run, it is a real, unidentified compound from your sample matrix.[12] In this case, the solution is to improve the sample preparation procedure, for instance by using Solid-Phase Extraction (SPE) to remove the interfering contaminant.[2]

Experimental Protocols & Data

General Sample Preparation Protocol for Plant Extracts

Proper sample preparation is crucial for obtaining reliable and reproducible results and extending the life of your HPLC column.[17] This protocol is a general guideline for extracting benzylisoquinoline alkaloids from dried plant material.

Methodology:

  • Milling: Grind the dried plant material into a fine, homogenous powder.

  • Extraction:

    • Weigh approximately 200 mg of the powdered sample into a centrifuge tube.[18]

    • Add 2.5 mL of an extraction solvent. A common choice is a mixture of methanol and a dilute acid, such as 0.05M HCl (8:2 v/v), to ensure the alkaloids are protonated and soluble.[18]

    • Sonicate the mixture in an ultrasonic bath at room temperature for 15 minutes.[18]

    • Repeat the extraction process three more times on the same plant material, combining the supernatants.[18]

  • Centrifugation: Centrifuge the final extract at approximately 1500 x g for 5-7 minutes to pellet any solid debris.[18]

  • Filtration: Carefully transfer the clear supernatant and filter it through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial. This step is critical to remove fine particulates that could block the column frit.[17]

  • Dilution (if necessary): If the initial analysis shows that the major peaks are overloaded, dilute the filtered extract with the mobile phase.

Quantitative Data: Typical HPLC Conditions

The following tables summarize typical starting conditions for the HPLC analysis of benzylisoquinoline alkaloids, derived from various published methods.[19][20][21] These should be used as a starting point for method development.

Table 1: Mobile Phase and Gradient Conditions

ParameterCondition 1 (Reversed-Phase)Condition 2 (Reversed-Phase)Condition 3 (SFC)
Column Type Polar RP[21]C8[20]Viridis BEH 2-EP[19]
Mobile Phase A Water with 0.04 M 1-butyl-3-methylimidazolium tetrafluoroborate[21]Water[20]CO₂[19]
Mobile Phase B Acetonitrile[21]Methanol[20]Methanol with 30% Acetonitrile & 20 mM Ammonium Formate[19]
Flow Rate ~1.0 mL/min0.5 mL/min[20]1.2 mL/min[19]
Elution Mode Gradient[21]Isocratic (40:60 Water:Methanol)[20]Gradient[19]
Column Temp. AmbientAmbient[20]40 °C[19]
Detection DAD or MS/MS[21]UV at 205 nm[20]DAD at 280 nm[19]

Table 2: Troubleshooting Parameter Adjustments for Resolution

ParameterChangeExpected Result on ResolutionReference
Mobile Phase Strength Decrease % Organic SolventIncreases retention, may improve separation of early peaks.[8]
Mobile Phase pH Adjust to be >2 pH units away from analyte pKaImproves peak shape and can alter selectivity.[5]
Flow Rate Decrease Flow RateIncreases efficiency and often improves resolution.[10]
Temperature Increase TemperatureDecreases viscosity, may improve efficiency and peak shape.[10]
Column Particle Size Decrease Particle Size (e.g., 5 µm to 3 µm or <2 µm)Increases efficiency (N), leading to sharper peaks and better resolution.[9]
Column Chemistry Switch from C18 to Phenyl or CyanoChanges selectivity (α) by introducing different interactions.[6]

Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.

Troubleshooting_Workflow start Problem Observed (e.g., Tailing, Poor Rs) check_system Step 1: Check System Suitability (Pressure, Leaks, Baseline) start->check_system isolate_problem Step 2: Isolate the Problem (Run Blank & Standard) check_system->isolate_problem is_peak_shape Peak Shape Issue? (Tailing/Splitting) isolate_problem->is_peak_shape is_resolution Poor Resolution? isolate_problem->is_resolution is_retention Retention Time Shift? isolate_problem->is_retention is_peak_shape->is_resolution No solve_peak_shape Adjust Mobile Phase (pH, Buffer) Use End-Capped Column Check for Overload is_peak_shape->solve_peak_shape Yes is_resolution->is_retention No solve_resolution Optimize Mobile Phase (Solvent, pH) Change Column (Chemistry, L, dp) Adjust T & Flow Rate is_resolution->solve_resolution Yes solve_retention Check Pump & Mobile Phase Prep Ensure Column Equilibration Control Temperature is_retention->solve_retention Yes end Problem Resolved solve_peak_shape->end solve_resolution->end solve_retention->end

Caption: General troubleshooting workflow for common HPLC problems.

Peak_Tailing_Diagnosis Diagnosing Peak Tailing for Basic Alkaloids start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 a1_yes Dilute Sample / Reduce Injection Vol. (Check for Mass Overload) q1->a1_yes Yes q2 Is column modern & end-capped? q1->q2 No, only specific basic peaks end Symmetrical Peaks Achieved a1_yes->end a2_no Replace with high-purity, end-capped column q2->a2_no No q3 Is mobile phase pH controlled? (pH < 3 or > 8) q2->q3 Yes a2_no->end a3_no Lower mobile phase pH (e.g., 2.7) with appropriate column q3->a3_no No q4 Is column health suspect? (High backpressure, age) q3->q4 Yes a3_no->end a4 Add competing base (e.g., TEA) or increase buffer strength a4->end q4->a4 No a5 Flush column or replace if old Use guard column q4->a5 Yes a5->end

Caption: Logical steps for diagnosing and fixing peak tailing.

Resolution_Optimization Optimizing Peak Resolution start Poor Resolution (Rs < 1.5) step1 Step 1: Optimize Selectivity (α) [Most Powerful] start->step1 action1a Change Organic Modifier (Acetonitrile vs. Methanol) step1->action1a action1b Adjust Mobile Phase pH action1a->action1b action1c Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) action1b->action1c step2 Step 2: Adjust Retention (k) action1c->step2 If needed action2a Decrease % Organic Solvent (for increased retention) step2->action2a step3 Step 3: Increase Efficiency (N) action2a->step3 If needed action3a Use Longer Column or Smaller Particle Size Column step3->action3a action3b Decrease Flow Rate action3a->action3b end Baseline Separation Achieved action3b->end

Caption: A systematic approach to improving peak resolution.

References

Preventing SCOULERIN HCl degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of SCOULERIN HCl in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is the hydrochloride salt of Scoulerine, a benzylisoquinoline alkaloid.[1] Its stability in solution is crucial for obtaining accurate and reproducible results in pre-clinical research and for maintaining its therapeutic efficacy in potential drug formulations. Degradation can lead to a loss of potency and the formation of unknown impurities, which can affect experimental outcomes and raise safety concerns.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The stability of alkaloid hydrochloride salts in solution is generally influenced by several factors, including:

  • pH: Extreme acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, it is recommended to:

  • Dissolve this compound in a suitable solvent such as sterile, purified water or a buffered solution at a slightly acidic pH (e.g., pH 4-6), where many alkaloids exhibit good stability.

  • Prepare the solution at room temperature and avoid heating to dissolve the compound unless absolutely necessary and validated.

  • Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Store the stock solution at refrigerated temperatures (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage, depending on the solvent and desired shelf-life. It is advisable to perform stability studies to determine the optimal storage conditions for your specific application.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for scoulerine are not extensively documented in publicly available literature, benzylisoquinoline alkaloids can undergo several types of degradation reactions, including:

  • Oxidation: The tertiary amine and phenolic hydroxyl groups in the scoulerine structure are susceptible to oxidation.

  • Hydrolysis: Although less common for the core structure, ester or other labile functional groups, if present in derivatives, could be subject to hydrolysis under acidic or basic conditions.

  • Photodegradation: The aromatic rings in the scoulerine molecule can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Potential Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Degradation of this compound in the working solution.Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Conduct a stability study of your working solution under your experimental conditions.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Perform a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
Precipitation of the compound in solution. Poor solubility at the working concentration or pH. Change in temperature affecting solubility.Ensure the working concentration is below the solubility limit of this compound in the chosen solvent and pH. If using a buffer, ensure it is appropriate for the desired pH and does not cause precipitation. Prepare solutions at the temperature of use if temperature-dependent solubility is a concern.
Color change of the solution. Degradation of the compound, possibly due to oxidation or photodegradation.Immediately discard the solution. Prepare a fresh solution, ensuring it is protected from light and stored under an inert atmosphere (e.g., by purging with nitrogen or argon) if oxidative degradation is suspected.

Experimental Protocols

Stability-Indicating HPLC Method for Analysis of this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products. The following is a general protocol that can be adapted and validated for your specific instrumentation and experimental needs.

1. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
Gradient Start with a low percentage of Solvent B, and gradually increase to elute more hydrophobic compounds (degradation products may have different polarities). A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV detector at a wavelength where scoulerine has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
Injection Volume 10 µL

2. Forced Degradation Study Protocol:

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

Stress Condition Procedure
Acid Hydrolysis Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
Base Hydrolysis Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.
Oxidative Degradation Treat a solution of this compound (e.g., 1 mg/mL) with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.
Thermal Degradation Heat a solid sample of this compound in an oven at a high temperature (e.g., 105 °C) for a defined period. Dissolve the sample in a suitable solvent for HPLC analysis. Also, heat a solution of this compound.
Photodegradation Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in foil to protect it from light.

3. Analysis:

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound stability.

degradation_pathways Scoulerine This compound in Solution Degradation Degradation Products Scoulerine->Degradation Stress Factors (pH, Temp, Light, O₂)

Figure 1: General degradation pathway of this compound under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data

Figure 2: Experimental workflow for a forced degradation study of this compound.

logical_relationship stability This compound Stability accurate_results Accurate & Reproducible Experimental Results stability->accurate_results proper_handling Proper Solution Handling & Storage proper_handling->stability validated_method Validated Stability-Indicating Analytical Method validated_method->stability

Figure 3: Logical relationship between proper handling, analytical methods, and achieving accurate results with this compound.

References

Technical Support Center: Troubleshooting SCOULERIN HCl Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in assays involving SCOULERIN HCl.

I. Troubleshooting this compound in Acetylcholinesterase (AChE) Inhibition Assays

This compound has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Assays to determine the potency of this inhibition are crucial for its development as a potential therapeutic agent. The most common method for this is a colorimetric assay based on the Ellman's method.[2][3]

Troubleshooting Guide: AChE Inhibition Assays

Question: My negative control (no inhibitor) shows low or no AChE activity. What could be the problem?

Answer:

  • Inactive Enzyme: Ensure the AChE enzyme has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.

  • Incorrect Buffer pH: The optimal pH for AChE activity is typically around 8.0. Verify the pH of your assay buffer.

  • Substrate Degradation: Acetylthiocholine iodide (ATCI), the substrate, can degrade over time. Use a fresh stock solution.

  • Improper Incubation Temperature: The assay should be performed at a consistent temperature, typically 25°C or 37°C. Ensure your plate reader or incubator is calibrated correctly.

Question: I am observing high variability between my replicate wells. What are the common causes?

Answer:

  • Pipetting Errors: Inconsistent pipetting of the enzyme, substrate, inhibitor, or Ellman's reagent (DTNB) is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inadequate Mixing: Ensure thorough mixing of reagents in each well without introducing bubbles. A brief shake of the plate after adding reagents can help.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells for critical samples or filling them with buffer to maintain humidity.

  • Inconsistent Incubation Times: For kinetic assays, the timing of reagent addition and reading is critical. Using a multichannel pipette can help ensure consistency.

Question: The IC50 value for this compound is significantly different from what is reported in the literature. Why might this be?

Answer:

  • Differences in Assay Conditions: IC50 values are highly dependent on assay conditions such as enzyme and substrate concentrations, incubation time, temperature, and buffer composition. Ensure your protocol aligns with the conditions used in the cited literature.

  • Purity of this compound: The purity of your this compound stock can affect its apparent potency. Use a well-characterized compound of high purity.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can inhibit AChE at high concentrations. Keep the final solvent concentration in the assay low and consistent across all wells, including controls.

  • Data Analysis Method: The method used to calculate the IC50 (e.g., non-linear regression model) can influence the result. Use a consistent and appropriate data analysis method.

Quantitative Data: AChE Inhibition
ParameterTypical Value/RangeNotes
This compound IC50 (AChE)10-100 µMThis is an estimated range based on data for similar alkaloids.[4][5] The exact IC50 will depend on specific assay conditions.
Substrate (ATCI) Concentration0.1 - 1 mMShould be at or near the Km of the enzyme for accurate determination of competitive inhibition.
Enzyme (AChE) Concentration10 - 50 mU/mLThe concentration should be in the linear range of the assay.[6]
Ellman's Reagent (DTNB) Concentration0.5 - 1 mM
Incubation Time10 - 30 minutes
Wavelength for Detection405 - 412 nm[2]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is adapted from standard colorimetric methods for measuring AChE activity.[2][7]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • AChE Solution: Prepare a working solution of AChE in Assay Buffer. The final concentration will need to be optimized.

    • ATCI Solution: Prepare a stock solution of Acetylthiocholine Iodide in deionized water.

    • DTNB Solution: Prepare a stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to the blank wells.

    • Add 25 µL of the this compound serial dilutions to the inhibitor wells.

    • Add 25 µL of the solvent (e.g., 1% DMSO in Assay Buffer) to the control wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Mix gently and pre-incubate for 10 minutes at 25°C.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: Acetylcholinesterase Catalytic Pathway

AChE_Catalytic_Pathway cluster_active_site AChE Active Site ser203 Serine 203 Choline Choline ser203->Choline Releases H2O H₂O ser203->H2O Hydrolysis his447 Histidine 447 glu334 Glutamate 334 ACh Acetylcholine ACh->ser203 Binds to esteratic site Scoulerine This compound Scoulerine->ser203 Inhibits Acetate Acetate H2O->Acetate Releases

Caption: Simplified mechanism of acetylcholine hydrolysis by AChE and inhibition by this compound.

II. Troubleshooting this compound in Cell-Based Assays (Viability & Proliferation)

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, making cell viability and proliferation assays critical for its evaluation.[1] Common assays include MTT and XTT, which measure metabolic activity as an indicator of cell viability.[8][9]

Troubleshooting Guide: Cell-Based Assays

Question: I am seeing inconsistent cell growth across my plate, even in the control wells. What could be the cause?

Answer:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent cells from settling.

  • Edge Effects: As with enzyme assays, the outer wells are prone to evaporation. Maintain proper humidity in the incubator and consider using a plate sealer or filling the outer wells with sterile PBS.

  • Contamination: Check for signs of bacterial or fungal contamination in your cell culture. Mycoplasma contamination can also affect cell growth and metabolism.

  • Cell Line Health: Ensure you are using cells at an optimal passage number and that they are healthy and in the logarithmic growth phase.

Question: My results show an increase in viability at low concentrations of this compound. Is this a real effect?

Answer: This phenomenon, known as hormesis, can sometimes be observed where a compound is toxic at high concentrations but has a stimulatory effect at low concentrations. However, it can also be an artifact.

  • Compound Precipitation: At high concentrations, this compound might precipitate out of the media, reducing its effective concentration. Check for any visible precipitate in the wells.

  • Interference with Assay Reagents: Some compounds can directly react with the assay reagents (e.g., MTT, XTT), leading to a false positive or negative signal. Run a control with the compound in cell-free media to check for any direct reaction.

Question: The IC50 value I obtained is different from published data. What are the potential reasons?

Answer:

  • Cell Line Differences: Different cell lines can have varying sensitivities to a compound. Even the same cell line from different sources or at different passage numbers can show variability.

  • Treatment Duration: The length of time cells are exposed to this compound will significantly impact the IC50 value. Ensure your treatment duration is consistent with the literature you are comparing to.

  • Seeding Density: The initial number of cells seeded can affect the outcome of the assay. Optimize the seeding density for your specific cell line and assay duration.

  • Media Components: Components in the cell culture media, such as serum proteins, can bind to the compound and reduce its effective concentration.

Quantitative Data: Cell Viability and Proliferation
ParameterCell LineTypical Value/RangeNotes
This compound IC50 (48h)Jurkat (Leukemia)~5 µMIC50 values are highly cell line and condition dependent.[1]
MOLT-4 (Leukemia)~6 µM[1]
OVCAR3 (Ovarian Cancer)~10 µM[10]
Cell Seeding Density96-well plate5,000 - 20,000 cells/wellThis should be optimized for each cell line to ensure logarithmic growth throughout the experiment.
Treatment Duration24 - 72 hoursLonger incubation times may result in lower IC50 values.
Assay WavelengthMTT570 nm[9]
XTT450 - 500 nm[8]
Experimental Protocol: Cell Viability Assay (MTT)

This protocol is a standard procedure for assessing cell viability.[9]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cells to the desired seeding density in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment duration (e.g., 48 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the % Viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: this compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_cell Cancer Cell Scoulerine This compound p53 p53 activation Scoulerine->p53 Bax Bax upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound in cancer cells.[1]

III. Troubleshooting this compound in Receptor Binding Assays

This compound is known to interact with α-adrenergic and 5-HT receptors.[11] Receptor binding assays are used to determine the affinity of this compound for these receptors, typically through competitive binding experiments with a radiolabeled ligand.

Troubleshooting Guide: Receptor Binding Assays

Question: My total binding is very low. What could be the issue?

Answer:

  • Low Receptor Expression: Ensure that the cell membranes or tissue homogenates you are using have a sufficient density of the target receptor.

  • Inactive Radioligand: Radioligands have a limited shelf life. Check the expiration date and ensure it has been stored correctly to prevent degradation.

  • Incorrect Assay Buffer: The composition of the binding buffer (pH, ionic strength, presence of divalent cations) can significantly impact ligand binding. Use a buffer that is optimized for your target receptor.

  • Insufficient Incubation Time: The assay may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.

Question: I am observing high non-specific binding. How can I reduce it?

Answer:

  • Hydrophobic Interactions: Both the radioligand and this compound may bind non-specifically to the filter paper or plasticware. Pre-soaking the filter paper in a solution like polyethyleneimine (PEI) can help reduce this.

  • Inappropriate Blocking Agent: The choice and concentration of the unlabeled ligand used to define non-specific binding is critical. It should be used at a concentration high enough to saturate the target receptors.

  • Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand behind, contributing to high background. Optimize the number and volume of washes.

  • Radioligand Concentration Too High: Using a very high concentration of the radioligand can lead to increased non-specific binding. Use a concentration at or below the Kd of the radioligand.

Question: The Ki value for this compound seems incorrect. What could be the reason?

Answer:

  • Inaccurate Kd of the Radioligand: The calculation of the Ki value from the IC50 (using the Cheng-Prusoff equation) requires an accurate Kd value for the radioligand. This should be determined experimentally under the same assay conditions.

  • Assay Not at Equilibrium: The Cheng-Prusoff equation is only valid for assays that have reached equilibrium.

  • Complex Binding Kinetics: this compound may have a complex binding mechanism (e.g., allosteric modulation) that is not accurately described by a simple competitive binding model.

  • Ligand Depletion: If a significant fraction of the radioligand is bound to the receptor, it can affect the accuracy of the determined affinity.

Quantitative Data: Receptor Binding
ParameterReceptorTypical Value/RangeNotes
This compound Kiα1D-adrenoceptorData not readily availableKi values would need to be determined experimentally.
α2-adrenoceptorData not readily available
5-HT ReceptorData not readily available
Radioligand ConcentrationAt or below the KdFor competitive binding assays.
Non-specific Binding Definition100-1000 fold excess of unlabeled ligandA high-affinity, selective antagonist is typically used.
Incubation Temperature25°C or 37°CLower temperatures can sometimes reduce non-specific binding.
Experimental Protocol: Competitive Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay using a filtration method.

  • Reagent Preparation:

    • Assay Buffer: Buffer composition will be receptor-specific (e.g., Tris-HCl with MgCl2).

    • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates. Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Radioligand: Dilute the radiolabeled ligand in Assay Buffer to the desired final concentration (typically at its Kd).

    • This compound: Prepare serial dilutions of this compound in Assay Buffer.

    • Unlabeled Ligand: Prepare a high concentration of an unlabeled antagonist to define non-specific binding.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Assay Buffer

      • This compound dilutions (for competition curve) or unlabeled antagonist (for non-specific binding) or Assay Buffer (for total binding).

      • Radioligand.

      • Membrane preparation.

    • Incubate the plate at the desired temperature for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

    • Harvest the samples onto filter plates (e.g., GF/B filters pre-soaked in PEI) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plates.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Principle of Competitive Receptor Binding Assay

Competitive_Binding cluster_total Total Binding cluster_competition Competitive Binding cluster_nsb Non-Specific Binding Receptor_T Receptor Radioligand_T Radioligand Radioligand_T->Receptor_T Binds Receptor_C Receptor Radioligand_C Radioligand Radioligand_C->Receptor_C Displaced Scoulerine_C This compound Scoulerine_C->Receptor_C Competes Receptor_N Receptor Unlabeled Excess Unlabeled Ligand Unlabeled->Receptor_N Saturates Radioligand_N Radioligand Radioligand_N->Receptor_N Blocked

Caption: Illustration of total, competitive, and non-specific binding in a receptor assay.

IV. General Frequently Asked Questions (FAQs) for this compound

Question: What is the stability of this compound in solution?

Answer: As with most alkaloids, this compound solutions should be prepared fresh for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Question: What is the best solvent for this compound?

Answer: DMSO is a common solvent for dissolving this compound for in vitro experiments. However, always check the solubility of the specific batch you are using and ensure the final concentration of the solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Question: Are there any safety precautions I should take when handling this compound?

Answer: this compound is a biologically active compound. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, safety glasses). Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

How to improve the stability of SCOULERIN HCl stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Improving the Stability of Stock Solutions

Scoulerine HCl is a benzylisoquinoline alkaloid and a key precursor in the biosynthesis of various other alkaloids. As with many small molecules, ensuring the stability of Scoulerine HCl stock solutions is crucial for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals maintain the integrity of their Scoulerine HCl stock solutions.

Currently, there is limited publicly available data specifically detailing the stability of Scoulerine HCl under various conditions. Therefore, it is highly recommended that researchers perform their own stability assessments for their specific experimental setups. This guide offers a framework and general best practices to assist in these evaluations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Scoulerine HCl stock solutions?

Q2: How should I store my Scoulerine HCl stock solutions?

A2: As a general best practice for alkaloid solutions, store them at low temperatures, such as -20°C or -80°C, to minimize degradation.[1] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and increase water absorption in hygroscopic solvents like DMSO. Solutions should be stored in tightly sealed containers to prevent solvent evaporation.

Q3: Is Scoulerine HCl sensitive to light?

A3: Many alkaloid compounds are light-sensitive. To mitigate potential photodegradation, it is advisable to store Scoulerine HCl stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.

Q4: What is the expected shelf-life of a Scoulerine HCl stock solution?

A4: The shelf-life of a Scoulerine HCl stock solution is dependent on several factors, including the solvent, concentration, storage temperature, and exposure to light and air. Without specific stability data, it is recommended to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions. A general starting point for re-evaluation could be every 1-3 months.

Q5: Can I use aqueous buffers to prepare Scoulerine HCl solutions?

A5: Scoulerine is predicted to be practically insoluble in water. While the hydrochloride salt form generally improves aqueous solubility, it may still be limited.[1] If an aqueous buffer is required for your experiment, it is recommended to first dissolve the Scoulerine HCl in a minimal amount of an organic solvent like DMSO and then dilute it with the desired buffer. Be aware that this may lead to precipitation if the compound's solubility limit in the final aqueous solution is exceeded. The pH of the buffer can also significantly impact the stability of the compound.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation in stock solution upon storage The solution may be supersaturated, or the storage temperature is too low for the solvent used (e.g., DMSO freezes at 18.5°C).Gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at a slightly higher temperature (e.g., -20°C instead of -80°C) or preparing a more dilute stock solution. Ensure the compound is fully dissolved initially, using sonication if necessary.
Precipitation when diluting with aqueous buffer The solubility of Scoulerine HCl in the aqueous buffer is lower than in the stock solvent.Decrease the final concentration of Scoulerine HCl in the aqueous solution. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system allows.
Color change in the stock solution This may indicate degradation of the compound.Discard the solution and prepare a fresh stock. To prevent this in the future, ensure proper storage conditions (low temperature, protection from light) and use high-purity solvents.
Inconsistent experimental results This could be due to the degradation of the Scoulerine HCl stock solution, leading to a lower effective concentration.Prepare a fresh stock solution and repeat the experiment. Implement a regular schedule for preparing new stock solutions. Perform a stability study to determine the viable storage duration for your specific conditions.

Experimental Protocols

Protocol for Determining the Stability of a Scoulerine HCl Stock Solution

This protocol provides a general framework for assessing the stability of Scoulerine HCl in a specific solvent and under defined storage conditions.

1. Preparation of Scoulerine HCl Stock Solution: a. Accurately weigh a known amount of Scoulerine HCl powder. b. Dissolve the powder in a high-purity solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM). c. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

2. Establishment of Storage Conditions: a. Aliquot the stock solution into multiple, small-volume, tightly sealed amber vials. b. Divide the aliquots into different storage groups to test various conditions:

  • Temperature: Room temperature (20-25°C), refrigerated (4°C), frozen (-20°C), and ultra-low frozen (-80°C).
  • Light Exposure: One set of aliquots at each temperature exposed to ambient light and another set protected from light (wrapped in foil).

3. Time-Point Analysis: a. Establish a timeline for analysis. Suggested time points: T=0 (immediately after preparation), 24 hours, 1 week, 1 month, 3 months, and 6 months. b. At each time point, retrieve one aliquot from each storage condition.

4. Assessment of Stability: a. Visual Inspection: Note any changes in color or the presence of precipitate. b. Analytical Chemistry: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. i. Develop an HPLC method that gives a sharp, symmetrical peak for Scoulerine HCl. ii. At each time point, inject a sample from each condition. iii. Quantify the peak area of Scoulerine HCl. The stability is often expressed as the percentage of the initial peak area remaining. iv. Look for the appearance of new peaks, which may indicate degradation products.

5. Data Analysis: a. Record the percentage of Scoulerine HCl remaining at each time point for each condition in a data table (see template below). b. Plot the percentage of remaining Scoulerine HCl against time for each condition to visualize the degradation kinetics. c. Based on the results, determine the optimal storage conditions and the effective shelf-life for your Scoulerine HCl stock solutions.

Data Presentation

Table 1: Stability of Scoulerine HCl Stock Solution (Template)

Storage ConditionTime PointVisual Inspection% Scoulerine HCl Remaining (by HPLC)Notes
Solvent:
Concentration:
-80°C, Dark 0100%
1 month
3 months
-20°C, Dark 0100%
1 month
3 months
4°C, Dark 0100%
1 week
1 month
Room Temp, Dark 0100%
24 hours
1 week
Room Temp, Light 0100%
24 hours
1 week

Mandatory Visualization

Scoulerine_HCl_Stability_Troubleshooting start Start: Inconsistent Results or Visible Solution Change check_precipitate Is there a precipitate? start->check_precipitate check_color Is there a color change? check_precipitate->check_color No troubleshoot_precipitate Troubleshoot Precipitation check_precipitate->troubleshoot_precipitate Yes prepare_fresh Prepare Fresh Stock Solution check_color->prepare_fresh Yes end_good Solution is Likely Stable. Continue Experiment. check_color->end_good No troubleshoot_precipitate->prepare_fresh perform_stability Perform Stability Study (See Protocol) prepare_fresh->perform_stability end_bad Solution is Unstable. Re-evaluate Storage. perform_stability->end_bad

Caption: Troubleshooting workflow for Scoulerine HCl stock solution stability issues.

References

Addressing peak tailing of SCOULERIN HCl in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Scoulerine HCl using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly peak tailing, and ensure the development of robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is my Scoulerine HCl peak tailing in RP-HPLC?

Peak tailing for Scoulerine HCl, a basic compound, is most commonly caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] Other potential causes include column overload, extra-column band broadening, inappropriate mobile phase pH, or column degradation.

Q2: What is the quickest way to improve the peak shape of Scoulerine HCl?

The most effective initial step is to adjust the mobile phase to a low pH, typically between 2.5 and 3.5.[4] This protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with the positively charged Scoulerine molecule and thereby reducing peak tailing.[4]

Q3: How does the mobile phase pH affect the peak shape of Scoulerine HCl?

The mobile phase pH is a critical parameter. Scoulerine has a basic pKa of approximately 6.21.[1] Operating at a pH close to this value can result in a mixed population of ionized and non-ionized species, leading to broadened or split peaks.[3][5] It is recommended to work at a pH at least 2 units away from the analyte's pKa.[4] At low pH (e.g., 2.5-3.5), Scoulerine is fully protonated, and silanol interactions are suppressed. At a high pH (e.g., >9), which requires a pH-stable column, Scoulerine would be in its neutral form, which can also improve peak shape.

Q4: Can my choice of column impact peak tailing for Scoulerine HCl?

Absolutely. Using a modern, high-purity silica column that is well end-capped is crucial. End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions. For particularly challenging separations of basic compounds, consider using columns with a polar-embedded stationary phase or a hybrid particle technology, which offer improved peak shape for basic analytes.

Q5: Are mobile phase additives necessary for analyzing Scoulerine HCl?

While not always mandatory, mobile phase additives are highly recommended for achieving optimal peak symmetry. Low concentrations (0.05-0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) are commonly used to control the mobile phase pH and improve peak shape.[6] For very basic compounds, a competing base like triethylamine (TEA) can be added to the mobile phase to mask silanol groups, though this is becoming less common with the availability of advanced column technologies.

Troubleshooting Guide for Peak Tailing of Scoulerine HCl

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.

G start Peak Tailing Observed (Asymmetry Factor > 1.2) check_column 1. Column Evaluation - Is the column old or degraded? - Is it appropriate for basic compounds? start->check_column check_mobile_phase 2. Mobile Phase Optimization - Is the pH appropriate (2.5-3.5)? - Is a suitable buffer/additive used? check_column->check_mobile_phase No solution_column Solution: - Replace with a new, end-capped C18 column. - Consider a polar-embedded or hybrid column. check_column->solution_column Yes check_sample 3. Sample and Injection - Is the sample concentration too high? - Is the injection solvent compatible? check_mobile_phase->check_sample No solution_mobile_phase Solution: - Adjust pH with 0.1% Formic Acid or TFA. - Increase buffer strength. check_mobile_phase->solution_mobile_phase Yes check_system 4. System Check - Any leaks? - Excessive tubing length (dead volume)? check_sample->check_system No solution_sample Solution: - Dilute the sample. - Dissolve sample in mobile phase. check_sample->solution_sample Yes solution_system Solution: - Check and tighten fittings. - Use shorter, narrower ID tubing. check_system->solution_system Yes

Caption: A troubleshooting decision tree for addressing peak tailing.

Detailed Troubleshooting Steps
Symptom Potential Cause Recommended Solution & Explanation
All peaks in the chromatogram are tailing, including Scoulerine HCl. 1. Column Degradation or Void: The column packing may have settled, creating a void at the inlet, or the stationary phase may be chemically damaged.Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If this doesn't work, replace the column. Using a guard column can help extend the life of the analytical column.
2. Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening and tailing.Solution: Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.12 mm) between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.
Only the Scoulerine HCl peak is tailing. 1. Secondary Silanol Interactions: This is the most common cause for basic compounds. The protonated Scoulerine molecule interacts with deprotonated, negatively charged silanol groups on the silica surface.Solution A (Mobile Phase pH): Lower the mobile phase pH to 2.5-3.5 using an additive like 0.1% formic acid. This protonates the silanols (Si-OH), neutralizing their negative charge and preventing the secondary interaction.
Solution B (Competing Base): Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from Scoulerine. Note: This may alter selectivity and is less favored with modern columns.
Solution C (Column Choice): Use a column with a highly deactivated, end-capped stationary phase. For persistent tailing, switch to a column with a polar-embedded phase or a hybrid-silica base, which are designed to shield silanol activity.
2. Metal Chelation: Trace metal impurities in the silica matrix can act as active sites that interact with Scoulerine.Solution: Use a modern, high-purity silica column. Adding a chelating agent like EDTA to the mobile phase can sometimes help, but changing the column is often a more effective long-term solution.
Peak tailing for Scoulerine HCl worsens with increasing concentration. 1. Mass Overload: The stationary phase is becoming saturated at the injection point, leading to a non-linear adsorption isotherm.Solution: Reduce the mass of Scoulerine HCl injected onto the column. This can be achieved by either lowering the concentration of the sample or reducing the injection volume.
2. Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause band distortion and tailing.Solution: Ideally, dissolve the Scoulerine HCl standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of equivalent strength to the mobile phase.
Signaling Pathway of Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like Scoulerine HCl.

G cluster_0 Stationary Phase Surface Silica Si C18 C18 Chain Silica->C18 Primary Interaction (Hydrophobic) Silanol Si-O⁻ Scoulerine Scoulerine-H⁺ (Protonated) Silanol->Scoulerine Secondary Interaction (Ionic) Tailing Tailing Peak Silanol->Tailing Causes Scoulerine->Silica Desired Retention Elution Symmetrical Peak Scoulerine->Elution Normal Elution

Caption: Interaction of Scoulerine with the stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase at a low pH to minimize silanol interactions.

Objective: To prepare a mobile phase that protonates silanol groups and ensures Scoulerine HCl is in a single ionic state.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), high purity (>98%)

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid to the water to achieve a 0.1% (v/v) concentration. This will result in a pH of approximately 2.7.

    • Mix thoroughly.

  • Organic Component (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Mix thoroughly.

  • Filtration and Degassing:

    • Filter both mobile phases separately through a 0.45 µm membrane filter to remove any particulate matter.

    • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.

  • HPLC Method:

    • Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Start with a gradient such as 10% B, increasing to 90% B over 15 minutes, to determine the approximate retention time of Scoulerine HCl.

    • Optimize the gradient or switch to an isocratic method to achieve optimal resolution and run time.

Protocol 2: Column Flushing and Regeneration

This protocol is for cleaning a column that may be contaminated or showing poor performance.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

Procedure: Note: Always disconnect the column from the detector during flushing to prevent contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with your mobile phase composition but without any salts or buffers (e.g., 60:40 ACN/Water) for 30 minutes at a low flow rate (0.5 mL/min).

  • Aqueous Wash: Flush with 100% HPLC-grade water for 30 minutes.

  • Organic Wash (Strong Solvents): Flush the column sequentially with the following solvents for at least 30 minutes each:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibration:

    • Flush again with the intermediate solvent (e.g., Methanol).

    • Gradually re-introduce your mobile phase, starting with the organic component and slowly increasing the aqueous component.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

Data Presentation

The following table provides a hypothetical comparison of the asymmetry factor for a Scoulerine HCl peak under different mobile phase conditions, illustrating the impact of pH.

Mobile Phase Condition Column Type Asymmetry Factor (As) Observations
Water/ACN (pH 6.5)Standard C182.1Severe tailing
Water/ACN + 0.1% Formic Acid (pH ~2.7)Standard C181.2Symmetrical peak
Water/ACN + 0.1% TFA (pH ~2.1)Standard C181.1Excellent symmetry
Water/ACN (pH 6.5)Polar-Embedded C181.4Moderate tailing
Water/ACN + 0.1% Formic Acid (pH ~2.7)Polar-Embedded C181.0Excellent symmetry

This data clearly demonstrates that reducing the mobile phase pH is a highly effective strategy for mitigating peak tailing of Scoulerine HCl on a standard C18 column.

References

Technical Support Center: SCOULERIN HCl Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of SCOULERIN HCl, particularly focusing on improving low yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of scoulerine and its subsequent conversion to the hydrochloride salt.

Issue 1: Low Yield in Bischler-Napieralski Cyclization

Q1: My Bischler-Napieralski reaction to form the dihydroisoquinoline precursor of scoulerine is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Bischler-Napieralski reaction are a common issue. Several factors can contribute to this, and systematic troubleshooting is key.

Potential Causes & Solutions:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the phenyl ring of your β-phenylethylamide starting material lacks sufficient electron-donating groups, the cyclization will be slow and inefficient.

    • Solution: Ensure your starting material has electron-donating substituents (e.g., methoxy or benzyloxy groups) on the aromatic ring. If the substitution pattern is not optimal, you may need to reconsider your synthetic strategy.

  • Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are critical for driving the reaction to completion.

    • Solution: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent. For less reactive substrates, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective.[1][2] Ensure your reagents are fresh and anhydrous.

  • Inappropriate Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: The reaction is typically carried out at reflux in a suitable solvent like acetonitrile or toluene.[3] If the yield is still low, consider increasing the reaction time or using a higher boiling solvent like xylene.[4]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[4] This is more prevalent with certain substrates.

    • Solution: To minimize this, you can try using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[4] Alternatively, milder cyclization conditions using triflic anhydride (Tf₂O) and 2-chloropyridine may prevent this side reaction.[2]

Issue 2: Poor Results in Pictet-Spengler Reaction

Q2: I'm attempting a Pictet-Spengler reaction to synthesize the tetrahydroisoquinoline core of scoulerine, but the yield is disappointing. What should I investigate?

A2: The Pictet-Spengler reaction is a powerful tool for isoquinoline synthesis, but its success is highly dependent on the reaction conditions and substrate reactivity.

Potential Causes & Solutions:

  • Inadequate Acid Catalysis: This reaction generally requires an acid catalyst to activate the carbonyl group and facilitate the formation of the key iminium ion intermediate.[5]

    • Solution: A range of protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) can be used.[6] For substrates with less activated aromatic rings, stronger acids like trifluoroacetic acid (TFA) or even superacids may be necessary, often in conjunction with heating.[5]

  • Substrate Reactivity: Similar to the Bischler-Napieralski reaction, the aromatic ring of the β-arylethylamine needs to be sufficiently nucleophilic.

    • Solution: The presence of electron-donating groups on the aromatic ring significantly enhances reactivity, allowing for milder reaction conditions.[6] If your substrate is not sufficiently activated, you may need to use harsher conditions, which can sometimes lead to side products.

  • Water Content: The presence of excess water can hinder the reaction by competing with the intramolecular cyclization.

    • Solution: Using anhydrous reagents and solvents is often beneficial. In some cases, a small amount of water may be tolerated or even required, so optimization of the solvent system is important.

Issue 3: Low Conversion in the Chemoenzymatic Step with Berberine Bridge Enzyme (BBE)

Q3: The enzymatic conversion of the racemic precursor to (S)-scoulerine using Berberine Bridge Enzyme (BBE) is inefficient. How can I optimize this biocatalytic step?

A3: The BBE-catalyzed oxidative cyclization is a key step for achieving enantiomerically pure (S)-scoulerine.[3] Low conversion can often be addressed by optimizing the reaction parameters.

Potential Causes & Solutions:

  • Suboptimal pH and Temperature: Enzymes have optimal operating conditions.

    • Solution: BBE generally functions well in a pH range of 8 to 11 and at temperatures between 30 to 50°C. It is advisable to screen different pH values and temperatures within these ranges to find the sweet spot for your specific substrate.

  • Low Substrate Solubility: The organic substrates for BBE often have poor solubility in aqueous buffers, limiting their availability to the enzyme.

    • Solution: Employing a biphasic solvent system, such as toluene/buffer (e.g., 70:30 v/v), can significantly improve substrate solubility and overall conversion.

  • Enzyme Inhibition or Deactivation: The hydrogen peroxide (H₂O₂) generated as a byproduct of the reaction can inactivate the enzyme.

    • Solution: The addition of catalase to the reaction mixture is crucial to decompose the H₂O₂ as it is formed, thereby protecting the BBE.

Issue 4: Product Loss During Conversion to HCl Salt and Purification

Q4: I am losing a significant amount of my scoulerine product during the final HCl salt formation and purification steps. How can I minimize this loss?

A4: The conversion to the hydrochloride salt and subsequent purification are critical for obtaining a stable and pure final product. Product loss at this stage is often due to solubility issues and improper handling.

Potential Causes & Solutions:

  • Inappropriate Solvent for Salt Formation: The choice of solvent is crucial for efficient precipitation of the HCl salt.

    • Solution: A common method is to dissolve the free base in a suitable organic solvent (e.g., anhydrous dichloromethane) and then add a solution of anhydrous HCl in an ether (e.g., 2 M in diethyl ether) dropwise to induce precipitation.[7] Using aqueous HCl can lead to lower yields due to the solubility of the salt in water.[8]

  • Suboptimal Crystallization/Precipitation Conditions: If the salt does not precipitate cleanly, it can be difficult to isolate.

    • Solution: After the addition of HCl, allow sufficient time for the precipitation to complete. Cooling the mixture can sometimes improve the yield. If the product remains in solution, careful addition of a non-polar co-solvent like diethyl ether can help to induce precipitation.[8]

  • Losses During Washing and Filtration: Washing the precipitated salt with the wrong solvent can redissolve the product.

    • Solution: Wash the filtered salt with a small amount of a cold, anhydrous solvent in which the salt is known to be poorly soluble, such as diethyl ether or acetone.[9]

  • Inefficient Purification: Recrystallization is a common method for purifying alkaloid salts, but an inappropriate solvent system can lead to significant product loss.

    • Solution: For recrystallization, choose a solvent or solvent mixture in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Alcohols like isopropanol are often good choices for recrystallizing hydrochloride salts.[9]

Frequently Asked Questions (FAQs)

Q5: What are the main synthetic routes to scoulerine?

A5: The primary synthetic strategies for scoulerine involve the construction of the core tetrahydroisoquinoline skeleton. The most common methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction to form a racemic or achiral precursor.[3][10] This is often followed by a chemoenzymatic step using the Berberine Bridge Enzyme (BBE) to achieve the desired (S)-enantiomer through oxidative cyclization.[3]

Q6: Why is the chemoenzymatic step with BBE important?

A6: The BBE-catalyzed reaction is crucial for the asymmetric synthesis of (S)-scoulerine, which is the naturally occurring and biologically active enantiomer.[3] This enzymatic step provides high enantioselectivity, which is often difficult and costly to achieve through traditional chemical methods.[3]

Q7: What is the role of HCl in the final product?

A7: Scoulerine, like many alkaloids, is a basic compound. Converting it to its hydrochloride salt serves several purposes. The salt form is generally more stable, crystalline, and water-soluble than the free base, which facilitates its purification, handling, and formulation for biological studies.[11][12]

Q8: Can I use aqueous HCl to form the salt?

A8: While it is possible, using aqueous HCl is often not recommended for maximizing yield, as the hydrochloride salt may have some solubility in water, leading to product loss.[8] Anhydrous methods, such as using a solution of HCl gas in an organic solvent like diethyl ether, typically provide better yields of the crystalline salt.[7][8]

Data Summary

Table 1: Comparison of Reagents and Yields in Bischler-Napieralski Cyclization for Tetrahydroisoquinoline Synthesis

Dehydrating AgentSolventConditionsYieldReference
PCl₅ChloroformRoom Temperature13%[3]
POCl₃AcetonitrileReflux85-97%[3]
P₂O₅ in POCl₃Toluene/XyleneRefluxGenerally effective for less activated systems[1][4]
Tf₂O, 2-chloropyridineDichloromethane-20°C to 0°CGood yields, milder conditions[2]

Table 2: Optimized Conditions for BBE-Catalyzed Kinetic Resolution

ParameterOptimal Range/ConditionRationaleReference
pH8 - 11Optimal enzyme activity
Temperature30 - 50°CBalances reaction rate and enzyme stability
Co-solventToluene (in a biphasic system)Increases substrate solubility
AdditiveCatalaseDecomposes H₂O₂ byproduct, protecting BBE
Substrate Conc.Up to 20 g/LHigh substrate loading is possible with co-solvent
Conversion~50% (for kinetic resolution)Achieves high enantiomeric excess for both product and remaining substrate[3]

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Precursor
  • Amide Formation: React the appropriate β-phenylethylamine with the desired acyl chloride or carboxylic acid (using a coupling agent) to form the corresponding amide. Purify the amide by recrystallization or column chromatography.

  • Cyclization: Dissolve the purified amide in anhydrous acetonitrile. Add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise at 0°C.

  • Reaction: After the addition is complete, warm the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH ~9.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dihydroisoquinoline can be used in the next step or purified by column chromatography.

Protocol 2: Chemoenzymatic Synthesis of (S)-Scoulerine
  • Reaction Setup: In a reaction vessel, prepare a biphasic mixture of a suitable buffer (e.g., 50 mM CHES, pH 9.0) and toluene (30:70 v/v).

  • Reagent Addition: Add the racemic tetrahydroisoquinoline precursor to the reaction mixture. Add Berberine Bridge Enzyme (BBE) and catalase.

  • Reaction: Stir the mixture vigorously at 30-40°C for 24-48 hours. The reaction should be open to the air or sparged with air to provide the necessary oxygen.

  • Monitoring: Monitor the reaction progress by HPLC to determine the conversion.

  • Work-up: Once the desired conversion is reached (typically ~50% for kinetic resolution), separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The (S)-scoulerine product and the unreacted (R)-enantiomer of the starting material can be separated by column chromatography.

Protocol 3: Formation and Purification of this compound
  • Dissolution: Dissolve the purified (S)-scoulerine free base in a minimal amount of anhydrous dichloromethane.

  • Salt Formation: To the stirred solution, add a 2 M solution of anhydrous HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting white or off-white solid under vacuum to obtain pure this compound.

  • Recrystallization (Optional): If further purification is needed, the HCl salt can be recrystallized from a suitable solvent system, such as isopropanol or ethanol/ether.

Visualizations

Bischler_Napieralski_Pathway cluster_0 Bischler-Napieralski Reaction cluster_1 Potential Side Reaction Amide Amide Nitrilium_Ion Nitrilium Ion Intermediate Amide->Nitrilium_Ion  POCl₃ or P₂O₅   Dihydroisoquinoline Dihydroisoquinoline Nitrilium_Ion->Dihydroisoquinoline  Intramolecular  Cyclization   Styrene Styrene Byproduct Nitrilium_Ion->Styrene  Retro-Ritter  Reaction  

Caption: Bischler-Napieralski reaction pathway for dihydroisoquinoline synthesis.

Pictet_Spengler_Pathway Start β-Arylethylamine + Aldehyde/Ketone Iminium_Ion Iminium Ion Intermediate Start->Iminium_Ion  Acid Catalyst (H⁺)   Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium_Ion->Tetrahydroisoquinoline  Intramolecular  Cyclization  

Caption: Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

Chemoenzymatic_Workflow Racemic_Precursor Racemic Tetrahydroisoquinoline Precursor Enzymatic_Reaction BBE Catalyzed Oxidative Cyclization Racemic_Precursor->Enzymatic_Reaction Separation Chromatographic Separation Enzymatic_Reaction->Separation S_Scoulerine (S)-Scoulerine Separation->S_Scoulerine R_Precursor Unreacted (R)-Precursor Separation->R_Precursor HCl_Salt This compound S_Scoulerine->HCl_Salt  Anhydrous HCl  

Caption: Chemoenzymatic workflow for the synthesis of (S)-SCOULERIN HCl.

References

Minimizing off-target effects of SCOULERIN HCl in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of SCOULERIN HCl in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a protoberberine isoquinoline alkaloid.[1][2] Its primary on-target mechanism of action in cancer cell lines involves the disruption of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2] It has also been identified as an inhibitor of acetylcholinesterase (AChE).

Q2: What are the known off-target effects of this compound?

This compound has been reported to act as an antagonist at α1D- and α2-adrenergic receptors, as well as serotonin (5-HT) receptors. It has also been shown to be a GABAA receptor agonist in vitro. These off-target activities can lead to confounding results in cell-based assays if not properly controlled.

Q3: At what concentration should I use this compound in my cell-based assay?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. Based on available data, cytotoxic and anti-proliferative effects in various cancer cell lines are typically observed in the low micromolar range. It is recommended to perform a dose-response curve to determine the IC50 value in your specific cell line.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution should be diluted with the complete culture medium to the final desired concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. Freshly prepared stock solutions are recommended for each experiment.[1]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound in various assays. This data can be used as a starting point for determining the appropriate concentration range for your experiments.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line TypeSpecific Cell Line(s)IC50 (µM)Assay Type
LeukemicJurkat, MOLT-4, Raji, HL-60, U-937, HEL 92.1.72.7 - 6.5XTT
Colon AdenocarcinomaCaco-2Data available, specific value not citedMTT
Hepatocellular CarcinomaHep-G2Data available, specific value not citedMTT

Table 2: IC50 Value of this compound for Acetylcholinesterase Inhibition

TargetIC50 (µM)
Acetylcholinesterase (AChE)0.38 ± 0.05

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line using an MTT Assay

This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50 value (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • 96-well plate

  • Plate reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 10 µL of this compound dilution (or vehicle control)

    • 10 µL of AChE solution

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to each well.

    • Add 10 µL of ATCI solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.
Unexpected cell morphology or behavior Off-target effects of this compound (e.g., on adrenergic or serotonin receptors).Use specific antagonists for known off-target receptors as controls. Perform secondary assays to confirm the on-target mechanism (e.g., cell cycle analysis, microtubule staining).
This compound precipitates in the culture medium Poor solubility of the compound at the tested concentration.Ensure the stock solution in DMSO is fully dissolved before diluting in medium. Prepare fresh dilutions for each experiment. If precipitation persists, consider using a lower concentration range or a different solvent system (with appropriate controls).
IC50 value is significantly different from published data Different cell line passage number, different assay conditions (e.g., incubation time, cell density).Standardize cell line passage number and assay conditions. Always include a positive control with a known IC50 value for assay validation.
No dose-dependent effect observed Concentration range is too high or too low. Compound is inactive in the chosen cell line.Test a broader range of concentrations (e.g., from nanomolar to high micromolar). Verify the identity and purity of the this compound.

Visualizing Pathways and Workflows

SCOULERIN_Signaling_Pathway SCOULERIN This compound Microtubules Microtubule Polymerization SCOULERIN->Microtubules Inhibits Off_Target Off-Target Receptors (α-adrenergic, 5-HT) SCOULERIN->Off_Target G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to p53 p53 Activation G2M_Arrest->p53 Checkpoint_Kinases Checkpoint Kinases (Chk1, Chk2) G2M_Arrest->Checkpoint_Kinases Caspase9 Caspase-9 Activation p53->Caspase9 Checkpoint_Kinases->G2M_Arrest Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Confounding_Effects Confounding Cellular Effects Off_Target->Confounding_Effects

Caption: this compound signaling pathway leading to apoptosis.

Troubleshooting_Workflow Start Unexpected Results in Cell-Based Assay Check_Basics Check Basic Assay Parameters (Cell density, Pipetting, Reagents) Start->Check_Basics Dose_Response Review Dose-Response Curve Check_Basics->Dose_Response No_Effect No Dose-Dependent Effect Dose_Response->No_Effect High_Variability High Variability Dose_Response->High_Variability Unexpected_Phenotype Unexpected Phenotype Dose_Response->Unexpected_Phenotype Adjust_Concentration Adjust Concentration Range No_Effect->Adjust_Concentration Yes End Results Interpreted No_Effect->End No Refine_Technique Refine Seeding and Pipetting Technique High_Variability->Refine_Technique Yes High_Variability->End No Investigate_Off_Target Investigate Potential Off-Target Effects Unexpected_Phenotype->Investigate_Off_Target Yes Unexpected_Phenotype->End No Adjust_Concentration->Dose_Response Refine_Technique->Dose_Response Secondary_Assay Perform Secondary Assays (e.g., Cell Cycle Analysis) Investigate_Off_Target->Secondary_Assay Use_Controls Use Off-Target Receptor Antagonists as Controls Investigate_Off_Target->Use_Controls Secondary_Assay->End Use_Controls->End

Caption: Troubleshooting workflow for this compound cell-based assays.

References

Technical Support Center: SCOULERIN HCl Interference with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference caused by SCOULERIN HCl in fluorescence-based assays. The following information offers troubleshooting strategies and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data.

Understanding the Potential for Interference

This compound is a benzylisoquinoline alkaloid, a class of compounds known for their diverse biological activities.[1] Like many natural products with complex aromatic structures, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: The molecule itself may absorb light at the excitation wavelength of a fluorescent probe and emit its own fluorescence, leading to artificially high signal readings.

  • Fluorescence Quenching: The compound can absorb the excitation light intended for the fluorophore or absorb the emitted light from the fluorophore, resulting in a decreased signal.

Frequently Asked Questions (FAQs)

Q1: My fluorescence intensity increases unexpectedly in the presence of this compound. What could be the cause?

A1: This is a strong indication of autofluorescence from this compound. The compound may be excited by the light source used for your fluorescent probe and emit a signal that is detected by the instrument, leading to a false positive or an overestimation of the true signal.

Q2: I am observing a decrease in my fluorescent signal when I add this compound. How can I determine the cause?

A2: A decrease in signal could be due to true biological activity (e.g., inhibition of a target) or it could be an artifact of fluorescence quenching. To distinguish between these possibilities, you should perform control experiments as outlined in the troubleshooting guide below.

Q3: How can I proactively minimize the risk of interference from this compound in my assay?

A3: Careful experimental design is key. Consider the following:

  • Fluorophore Selection: If possible, choose fluorescent probes with excitation and emission wavelengths in the red or far-red regions of the spectrum (above 600 nm).[2][3] Many natural compounds, including some alkaloids, tend to have lower autofluorescence at longer wavelengths.

  • Concentration Optimization: Use the lowest effective concentration of this compound to minimize potential interference while still observing the desired biological effect.

  • Control Experiments: Always include appropriate controls to identify and quantify any potential interference.

Q4: Are there alternative assay formats that are less susceptible to interference from compounds like this compound?

A4: Yes, non-fluorescence-based methods can be used as orthogonal approaches to validate your findings. These may include:

  • Luminescence-based assays: These assays rely on a chemical reaction to produce light and are generally less prone to interference from autofluorescent compounds.

  • Absorbance-based assays: While colored compounds can interfere, these assays provide an alternative detection method.

  • Label-free technologies: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding events directly and are not affected by fluorescence interference.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.

Step 1: Characterize the Autofluorescence of this compound

Objective: To determine if this compound is fluorescent under your experimental conditions.

Protocol:

  • Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiment.

  • Dispense the solution into the wells of your assay plate.

  • Include a "buffer only" control.

  • Read the plate on your fluorescence reader using the same excitation and emission filter set as your main experiment.

  • If the wells containing this compound show a significantly higher signal than the buffer-only control, the compound is autofluorescent under these conditions.

Experimental Protocols

Protocol 1: Control Experiment to Detect Autofluorescence

Objective: To quantify the contribution of this compound's autofluorescence to the total signal in your assay.

Methodology:

  • Prepare three sets of samples in your assay plate:

    • Set A (Complete Assay): All assay components (e.g., cells/enzyme, fluorescent probe, this compound).

    • Set B (this compound Control): All assay components except the fluorescent probe.

    • Set C (Probe Control): All assay components except this compound.

  • Incubate the plate according to your standard assay protocol.

  • Measure the fluorescence of all three sets of samples using the same instrument settings.

  • Data Analysis:

    • The signal from Set B represents the autofluorescence of this compound under the assay conditions.

    • Subtract the average signal of Set B from the average signal of Set A to obtain a corrected signal that accounts for the compound's autofluorescence.

Sample SetComponentsPurpose
A Cells/Enzyme + Fluorescent Probe + this compoundMeasures total signal
B Cells/Enzyme + this compoundMeasures this compound autofluorescence
C Cells/Enzyme + Fluorescent ProbeMeasures baseline assay signal
Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound is quenching the signal from your fluorescent probe.

Methodology:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.

  • Add increasing concentrations of this compound to this solution.

  • Include a control sample with the fluorescent probe but no this compound.

  • Measure the fluorescence intensity of each sample.

  • Data Analysis: If you observe a dose-dependent decrease in fluorescence intensity with increasing concentrations of this compound, this indicates a quenching effect.

Visualizing Interference and Troubleshooting Workflows

To further aid in understanding and addressing potential interference, the following diagrams illustrate the concepts of autofluorescence and quenching, as well as a general troubleshooting workflow.

cluster_autofluorescence Mechanism of Autofluorescence Excitation Excitation Light Source Probe Fluorescent Probe Excitation->Probe Excites Scoulerin This compound Excitation->Scoulerin Excites Detector Detector Probe->Detector Emits Signal Scoulerin->Detector Emits Interfering Signal

Caption: Autofluorescence interference pathway.

cluster_quenching Mechanism of Fluorescence Quenching Excitation Excitation Light Probe Fluorescent Probe Excitation->Probe Scoulerin_absorb_ex This compound (absorbs excitation) Excitation->Scoulerin_absorb_ex Absorbed Scoulerin_absorb_em This compound (absorbs emission) Probe->Scoulerin_absorb_em Absorbed Detector Detector Probe->Detector Reduced Signal

Caption: Fluorescence quenching pathways.

Caption: Troubleshooting workflow for suspected interference.

By following these guidelines and implementing the appropriate control experiments, researchers can confidently assess the biological activity of this compound while minimizing the risk of misleading artifacts in their fluorescence-based assays.

References

Validation & Comparative

A Comparative Analysis of SCOULERIN HCl and (R)-Reticuline for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and pharmacological distinctions between SCOULERIN HCl and (R)-Reticuline.

This guide provides a detailed comparative analysis of SCOULERIN hydrochloride (HCl) and (R)-Reticuline, two pivotal benzylisoquinoline alkaloids in plant biochemistry and potential drug discovery. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct roles in biosynthetic pathways and their individual pharmacological profiles.

Biochemical and Physicochemical Properties

Both SCOULERIN and (R)-Reticuline are tetrahydroisoquinoline alkaloids, yet they possess distinct stereochemistry and serve as precursors to different classes of bioactive compounds.[1][2]

PropertyThis compound(R)-Reticuline
Molecular Formula C₁₉H₂₁NO₄ · HClC₁₉H₂₃NO₄
Molar Mass 363.8 g/mol (Scoulerine base: 327.38 g/mol )329.4 g/mol [3]
Parent Compound (S)-Scoulerine(R)-Reticuline
Solubility Soluble in water and lower alcohols.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
Key Precursor Derived from (S)-Reticuline.[1][2]A key intermediate in the biosynthesis of morphinan alkaloids.[5][6]
Primary Biosynthetic Product Class Protoberberine and benzophenanthridine alkaloids (e.g., Berberine, Sanguinarine).[2]Morphinan alkaloids (e.g., Morphine, Codeine).[1][5]

Comparative Analysis of Biological Activities

While both compounds originate from the benzylisoquinoline alkaloid pathway, their differing structures lead to distinct pharmacological activities.

(R)-Reticuline primarily acts as a precursor in the biosynthesis of morphinan alkaloids and exhibits central nervous system (CNS) depressant effects.[1][4] In rodent models, administration of reticuline has been shown to prolong pentobarbital-induced sleep, reduce motor coordination, and suppress conditioned avoidance responses.[4] It is also noted to be toxic to dopaminergic neurons, which can lead to a form of atypical parkinsonism.[1]

SCOULERINE , derived from the enantiomer (S)-Reticuline, is a precursor to a different array of alkaloids, including berberine and noscapine.[2] Pharmacological studies have identified scoulerine as an antagonist at α1D- and α2-adrenergic receptors and 5-HT receptors.[2] Conversely, it has been shown to act as a GABA-A receptor agonist in vitro.[2]

Biosynthetic Pathways

The divergence in the biosynthetic pathways of (R)-Reticuline and the precursor to Scoulerine, (S)-Reticuline, is a critical point of comparison. (R)-Reticuline is a key intermediate on the path to morphine, while (S)-Reticuline is channeled towards other important alkaloids.

(R)-Reticuline to Morphinan Alkaloids

(R)-Reticuline undergoes a series of enzymatic transformations, starting with its conversion to salutaridine, to ultimately form morphine.[5][6]

reticuline_pathway R_Reticuline (R)-Reticuline Salutaridine Salutaridine R_Reticuline->Salutaridine Salutaridine Synthase Thebaine Thebaine Salutaridine->Thebaine Multi-step enzymatic conversion Morphine Morphine Thebaine->Morphine Multi-step enzymatic conversion scoulerine_pathway S_Reticuline (S)-Reticuline S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine Berberine Bridge Enzyme Berberine Berberine S_Scoulerine->Berberine Multi-step enzymatic conversion Noscapine Noscapine S_Scoulerine->Noscapine Multi-step enzymatic conversion binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Receptor-expressing cell membrane preparation Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand preparation Radioligand_Prep->Incubation Compound_Prep This compound serial dilutions Compound_Prep->Incubation Filtration Separate bound and unbound radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioligand by scintillation counting Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

References

In Vivo Efficacy of SCOULERIN HCl and Diazepam: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of SCOULERIN HCl and the well-established anxiolytic drug, diazepam. The information presented is based on available preclinical data. It is important to note that while extensive in vivo data exists for diazepam, the data for this compound is primarily derived from studies on plant extracts containing scoulerine as a major component. Direct comparative studies using isolated this compound are not currently available in the public domain. Therefore, the comparison presented herein is indirect and should be interpreted with caution.

Executive Summary

Diazepam is a benzodiazepine with well-documented anxiolytic, sedative, and muscle relaxant properties, primarily mediated through positive allosteric modulation of the GABA-A receptor. Scoulerine, the active compound in this compound, is a benzylisoquinoline alkaloid that has demonstrated anxiolytic-like effects in preclinical models. In vitro evidence suggests that scoulerine also acts as a GABA-A receptor agonist, indicating a potential shared mechanism of action with diazepam. A study on a plant extract containing nearly 20% scoulerine reported anxiolytic effects comparable to those of diazepam in mice.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the anxiolytic-like effects of an extract containing scoulerine and for diazepam in common in vivo behavioral assays in mice.

ParameterScoulerine (from Argemone platyceras extract)DiazepamTest Model
Anxiolytic-like Effect Dose-dependent increase in exploratory behaviorsAnxiolytic action at lower doses; sedative effects at higher doses[1]Hole Board Test
(2.5 to 20 mg/kg, oral)[2](1 and 3 mg/kg)[1]
Anxiolytic-like Effect Dose-dependent increase in open arm explorationSignificant increase in open arm entries and time spent in open arms[3]Elevated Plus Maze
(2.5, 5, 10, and 20 mg/kg, oral)[2](0.25, 0.5, and 1 mg/kg)[2]

Note: The data for scoulerine is from an extract of Argemone platyceras containing 19.8% scoulerine. The observed effects may be influenced by other components of the extract.

Experimental Protocols

Elevated Plus Maze (EPM) Test

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Typical Protocol for Mice:

  • Apparatus: The maze is typically made of wood or plastic and elevated 50-70 cm above the floor. The open arms have a small ledge to prevent falls, while the closed arms have high walls.

  • Animals: Male mice are commonly used and are habituated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: this compound (or extract) or diazepam is administered intraperitoneally (i.p.) or orally (p.o.) at predetermined doses and times before testing (e.g., 30 minutes prior). A vehicle control group is always included.

  • Testing: Each mouse is placed in the center of the maze, facing a closed arm, and allowed to explore freely for a 5-minute session.

  • Data Collection: The session is recorded by a video camera, and the following parameters are scored:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • Total number of arm entries (as a measure of general activity).

  • Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.

Hole Board Test (HBT)

The Hole Board Test is used to evaluate anxiety, exploration, and novelty-seeking behaviors in rodents. The apparatus is an enclosed board with several holes in the floor. A decrease in the number of head-dips into the holes is often associated with anxiety, while anxiolytics tend to increase this exploratory behavior.

Typical Protocol for Mice:

  • Apparatus: A square or circular arena with a number of equidistant holes in the floor. The apparatus may be equipped with infrared beams to automatically detect head-dips.

  • Animals: Mice are individually placed in the center of the hole board.

  • Drug Administration: Similar to the EPM test, drugs are administered at specific doses and times before the test.

  • Testing: The animal's behavior is observed for a set period, typically 5 minutes.

  • Data Collection: The primary parameter measured is the number of head-dips into the holes. Other measures can include rearing frequency and locomotor activity.

  • Analysis: An increase in the number of head-dips is generally interpreted as an anxiolytic-like effect.

Signaling Pathway and Experimental Workflow

Mechanism of Action: GABA-A Receptor Modulation

Both diazepam and scoulerine are believed to exert their anxiolytic effects through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Diazepam, a benzodiazepine, binds to a specific allosteric site on the GABA-A receptor, increasing the affinity of the receptor for GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. Scoulerine has been identified as a direct agonist at the GABA-A receptor, meaning it can directly activate the receptor to produce an inhibitory effect.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABAA_receptor GABA-A Receptor (Chloride Channel) Cl_influx Chloride (Cl-) Influx GABAA_receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect GABA->GABAA_receptor Binds Diazepam Diazepam (Positive Allosteric Modulator) Diazepam->GABAA_receptor Binds & Enhances GABA Effect Scoulerine This compound (Agonist) Scoulerine->GABAA_receptor Binds & Activates

Caption: Putative signaling pathway for Diazepam and this compound via the GABA-A receptor.

Experimental Workflow for In Vivo Anxiolytic Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the anxiolytic efficacy of a test compound in mice using the Elevated Plus Maze.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Allocation to Treatment Groups (Vehicle, Diazepam, this compound) Animal_Acclimation->Group_Allocation Drug_Admin Drug Administration (i.p. or p.o.) Group_Allocation->Drug_Admin Pre_Test_Period Pre-Test Waiting Period (e.g., 30 min) Drug_Admin->Pre_Test_Period EPM_Test Elevated Plus Maze Test (5 min duration) Pre_Test_Period->EPM_Test Video_Recording Video Recording of Behavior EPM_Test->Video_Recording Behavioral_Scoring Scoring of Behavioral Parameters (Open/Closed Arm Entries & Time) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Scoring->Statistical_Analysis Results Results Interpretation (Anxiolytic/Anxiogenic Effects) Statistical_Analysis->Results

Caption: A typical experimental workflow for in vivo anxiolytic drug screening.

References

Validating SCOULERIN HCl's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SCOULERIN HCl, a natural isoquinoline alkaloid, and its mechanism of action, with a focus on validation using knockout models. We will delve into its effects on specific signaling pathways and compare its performance with alternative compounds, supported by experimental data and detailed protocols.

Mechanism of Action of this compound

This compound is a bioactive compound with demonstrated therapeutic potential in several areas, including cancer and neurodegenerative diseases.[1][2][3] Its primary mechanisms of action include:

  • Inhibition of the MAPK Signaling Pathway in Renal Cell Carcinoma (RCC): this compound has been shown to target the Solute Carrier Family 6 Member 3 (SLC6A3), also known as the dopamine transporter (DAT).[1] By inhibiting SLC6A3, it suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to apoptosis in RCC cells.[1]

  • Microtubule Disruption and Cell Cycle Arrest: In various cancer cell lines, this compound interferes with microtubule structures, leading to an arrest of the cell cycle in the G2/M phase.[2] This disruption of microtubule dynamics ultimately induces apoptosis.[2]

  • Acetylcholinesterase (AChE) Inhibition: this compound exhibits significant inhibitory activity against acetylcholinesterase, suggesting its potential as a therapeutic agent for Alzheimer's disease.[3][4]

Performance Data: this compound vs. Alternatives

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data is crucial for comparing its potency against other compounds.

CompoundCell LineCancer TypeIC50 (µM)Primary Mechanism of ActionReference
This compound JurkatLeukemia2.7 - 6.5Microtubule Disruption, Apoptosis[2]
MOLT-4Leukemia2.7 - 6.5Microtubule Disruption, Apoptosis[2]
Caco-2Colorectal Adenocarcinoma>10Not specified in this study[2]
Hep-G2Hepatocellular Carcinoma>10Not specified in this study[2]
Berberine ACHNRenal Cell CarcinomaNot specifiedROS generation, DNA damage, Apoptosis[5][6]
786-ORenal Cell CarcinomaNot specifiedROS generation, DNA damage, Apoptosis[5][6]
MGC 803Gastric CancerNot specifiedMAPK Pathway Inhibition[7]
Sertraline Caki-1Renal Cell CarcinomaSignificant decrease in proliferation at 25 µM and 50 µMSLC6A3 Inhibition[1]
A498Renal Cell CarcinomaSignificant decrease in proliferation at 25 µM and 50 µMSLC6A3 Inhibition[1]

Visualizing the Mechanism and Validation Workflow

To better understand the molecular interactions and experimental processes, the following diagrams illustrate the key pathways and workflows.

SCOULERIN_Mechanism_of_Action cluster_cell Renal Cell Carcinoma Cell SCOULERIN This compound SLC6A3 SLC6A3 (Dopamine Transporter) SCOULERIN->SLC6A3 Inhibits MAPK_Pathway MAPK Signaling Pathway SLC6A3->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibits

Caption: this compound signaling pathway in renal cell carcinoma.

Knockout_Validation_Workflow cluster_workflow Experimental Workflow start Start: Renal Cancer Cell Line (e.g., Caki-1) transfection Transfect with shRNA targeting SLC6A3 and Scrambled Control start->transfection selection Select stable transfectants (e.g., using Puromycin) transfection->selection knockdown_verification Verify SLC6A3 Knockdown (qPCR & Western Blot) selection->knockdown_verification treatment Treat both Knockdown and Control cells with This compound knockdown_verification->treatment viability_assay Assess Cell Viability (MTT Assay) treatment->viability_assay mapk_assay Analyze MAPK Pathway (Western Blot for p-ERK) treatment->mapk_assay end Conclusion: Reduced efficacy of this compound in knockdown cells validates SLC6A3 as the target viability_assay->end mapk_assay->end

Caption: Workflow for validating this compound's target using shRNA.

Logical_Relationship cluster_logic Logical Framework Hypothesis Hypothesis: This compound inhibits RCC proliferation by targeting SLC6A3 WildType Wild-Type Cells (Control shRNA) Hypothesis->WildType Knockdown SLC6A3 Knockdown Cells (SLC6A3 shRNA) Hypothesis->Knockdown SCOULERIN_Treatment This compound Treatment WildType->SCOULERIN_Treatment Knockdown->SCOULERIN_Treatment WT_Outcome Outcome: Decreased Cell Viability, Inhibited MAPK Pathway SCOULERIN_Treatment->WT_Outcome leads to KD_Outcome Outcome: No significant change in Cell Viability, MAPK Pathway unaffected SCOULERIN_Treatment->KD_Outcome leads to Conclusion Conclusion: SLC6A3 is the primary target of this compound in RCC WT_Outcome->Conclusion KD_Outcome->Conclusion

Caption: Logical relationship for knockout validation of this compound.

Experimental Protocols

SLC6A3 Knockdown for this compound Target Validation

This protocol describes the generation of a stable SLC6A3 knockdown renal cancer cell line to validate it as the target of this compound.

a. Cell Culture and shRNA Transfection:

  • Culture human renal cell carcinoma cells (e.g., Caki-1 or A498) in appropriate media (e.g., McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • On the day before transfection, seed the cells in 6-well plates to ensure they are subconfluent and healthy on the day of transfection.

  • Prepare two sets of transfections: one with a short hairpin RNA (shRNA) plasmid targeting SLC6A3 and another with a non-targeting scrambled shRNA plasmid as a negative control.

  • For each well, dilute the shRNA plasmid DNA and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

  • Incubate the DNA-lipid complexes at room temperature for 15-45 minutes.

  • Add the complexes to the cells and incubate for 48 hours.

b. Selection of Stable Knockdown Cells:

  • 48 hours post-transfection, replace the medium with fresh growth medium containing a selection antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand by a kill curve.

  • Replace the selective media every 2-3 days.

  • After 2-3 weeks, select and expand the resistant cell colonies.

c. Verification of Knockdown:

  • Quantitative PCR (qPCR): Extract total RNA from both the SLC6A3 knockdown and scrambled control cell lines. Synthesize cDNA and perform qPCR using primers specific for SLC6A3 and a housekeeping gene (e.g., GAPDH) to confirm the reduction in SLC6A3 mRNA levels.

  • Western Blot: Lyse the cells and quantify protein concentration. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against SLC6A3 and a loading control (e.g., β-actin). This will confirm the reduction at the protein level.

d. Treatment with this compound:

  • Seed both the verified SLC6A3 knockdown and scrambled control cells in 96-well plates.

  • Treat the cells with varying concentrations of this compound (based on previously determined IC50 values) for 24-48 hours.

  • Perform a cell viability assay (e.g., MTT assay) to assess the differential effect of this compound on the two cell lines.

  • For pathway analysis, treat larger plates of both cell lines with this compound and perform a Western blot to analyze the phosphorylation status of key MAPK pathway proteins like ERK1/2.

Cell Viability (MTT) Assay
  • After treating the cells with this compound as described above, add MTT solution to each well to a final concentration of 0.45 mg/ml.

  • Incubate the plate for 1-4 hours at 37°C.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for MAPK Pathway Analysis
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The validation of this compound's mechanism of action through knockout models is a critical step in its development as a therapeutic agent. The protocols and comparative data presented in this guide offer a framework for researchers to objectively assess its performance and confirm its molecular targets. The use of shRNA-mediated knockdown of SLC6A3 provides a robust method to verify that the anti-proliferative effects of this compound in renal cell carcinoma are indeed target-specific. By comparing its efficacy with alternatives like Berberine, a more complete picture of its therapeutic potential can be established.

References

A Head-to-Head Comparison of Berberine and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Scoulerine HCl: Initial literature searches did not yield sufficient comparative data for SCOULERIN HCl. However, due to its structural similarity as a protoberberine alkaloid to the well-researched compound berberine, this guide will focus on berberine and its synthetic analogs as a comprehensive and data-rich alternative. This comparison is intended to provide valuable insights for researchers, scientists, and drug development professionals working with this class of compounds.

Berberine, a natural isoquinoline alkaloid, has garnered significant attention for its diverse pharmacological activities. However, its clinical application can be limited by factors such as poor bioavailability. This has spurred the development of synthetic analogs designed to enhance its therapeutic potential. This guide provides a head-to-head comparison of berberine and its synthetic analogs, focusing on their anticancer and cholesterol-lowering activities, supported by experimental data.

Anticancer Activity: Berberine vs. Synthetic Analogs

The cytotoxic effects of berberine and its synthetic analogs have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies.

Table 1: Comparative Anticancer Activity (IC50 Values in µM) of Berberine and its Synthetic Analogs

CompoundHeLa (Cervical Cancer)HL-60 (Leukemia)HepG2 (Liver Cancer)
Berberine >200[1]16.7[1]>40[2]
Analog 1 (9-O-hydrophobic modified) --4.87 ± 0.24[3]
Analog 2 (9-(3-bromopropoxy)-10-methoxy...) 58.0 (24h), 36.0 (48h)[1]3.7 (24h), 0.7 (48h)[1]-
Analog 3 (13-n-dodecyl-berberine) --0.32 ± 0.08[2]
Analog 4 (13-n-octyl-berberine) --0.77 ± 0.18[2]
Analog 5 (13-n-decyl-berberine) --0.83 ± 0.30[2]

Note: IC50 values can vary based on experimental conditions and incubation times.

As evidenced in the table, synthetic modifications to the berberine scaffold can significantly enhance its anticancer potency. For instance, derivative 3 exhibits over 30-fold superior antiproliferative activity in HL-60 leukemia cells compared to the parent berberine compound[1]. Similarly, the addition of lipophilic alkyl chains at the 13-position, as seen in analogs 3, 4, and 5, leads to a dramatic increase in cytotoxicity against HepG2 liver cancer cells, with IC50 values dropping from over 40 µM for berberine to the sub-micromolar range[2].

Cholesterol-Lowering Efficacy: Berberine and its Analogs

Berberine has been shown to reduce cholesterol levels through mechanisms distinct from statins. Clinical studies have demonstrated its ability to lower serum cholesterol, triglycerides, and LDL-cholesterol.

Table 2: Cholesterol-Lowering Effects of Berberine in Humans

ParameterPercent ReductionReference
Serum Cholesterol29%[4]
Triglycerides35%[4][5]
LDL-Cholesterol25%[4][5]

While specific head-to-head clinical data for synthetic analogs is less readily available, preclinical studies indicate that structural modifications can enhance the cholesterol-lowering properties of berberine. The primary mechanism for berberine's cholesterol-lowering effect is the upregulation of the low-density lipoprotein receptor (LDLR) expression.

Signaling Pathways Modulated by Berberine

Berberine exerts its diverse biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent synthetic analogs.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Berberine is a well-known activator of AMPK, a central regulator of cellular energy metabolism. Activation of AMPK by berberine leads to a cascade of events that contribute to its beneficial metabolic effects.

AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK activates ACC ACC AMPK->ACC inhibits p38_MAPK p38 MAPK AMPK->p38_MAPK activates mTOR mTOR AMPK->mTOR inhibits p53 p53 AMPK->p53 activates Lipogenesis Lipogenesis ACC->Lipogenesis promotes Fatty_Acid_Oxidation Fatty Acid Oxidation p38_MAPK->Fatty_Acid_Oxidation promotes Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis promotes Tumor_Suppression Tumor Suppression p53->Tumor_Suppression promotes Wnt_Pathway Berberine Berberine beta_Catenin β-catenin Berberine->beta_Catenin reduces levels Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Wnt_Signal->Destruction_Complex inhibits Destruction_Complex->beta_Catenin phosphorylates for TCF_LEF TCF/LEF beta_Catenin->TCF_LEF translocates to nucleus and binds Degradation Degradation beta_Catenin->Degradation Gene_Transcription Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription activates MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add varying concentrations of Berberine/Analogs Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 5. Add MTT reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_DMSO 7. Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance 8. Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability 9. Calculate % cell viability Measure_Absorbance->Calculate_Viability

References

Assessing the selectivity of SCOULERIN HCl for GABAA receptor subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of subtype-selective modulators for the γ-aminobutyric acid type A (GABAA) receptor is a critical area of research aimed at creating novel therapeutics with improved efficacy and reduced side effects for a variety of neurological and psychiatric disorders.[1] This guide provides a comparative overview of the selectivity of different compounds for GABAA receptor subtypes, supported by experimental data and detailed protocols.

Understanding GABAA Receptor Diversity

GABAA receptors are the primary mediators of fast synaptic inhibition in the central nervous system.[2] These ligand-gated chloride ion channels are pentameric structures assembled from a combination of 19 different subunits (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ1–3).[2][3][4] The specific subunit composition of the receptor determines its pharmacological properties, including its affinity for various ligands.[5][6] Classical benzodiazepines, for instance, bind at the interface between α and γ subunits, and their effects are largely dependent on the type of α subunit present (α1, α2, α3, or α5).[4][7]

The differential distribution of these receptor subtypes throughout the brain and their distinct physiological roles underscore the importance of developing subtype-selective compounds. For example, α1-containing receptors are associated with sedative effects, while α2- and α3-containing receptors are linked to anxiolytic actions, and α5-containing receptors are involved in learning and memory.

Comparative Selectivity of GABAA Receptor Modulators

The following table summarizes the binding affinities (Ki, in nM) of several benzodiazepine site ligands for different recombinant rat GABAA receptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Selectivity Profile
Diazepam-like (3-S) 23 ± 226 ± 224 ± 122 ± 2Low subtype selectivity[7]
Imidazobenzodiazepine (1-S) 1.8 ± 0.11.1 ± 0.11.3 ± 0.10.4 ± 0.05Preferential for α5-containing subtypes[7]
Triazolam-like (2-S) 11 ± 12.0 ± 0.28.8 ± 0.82.3 ± 0.3Significant preference for α2 and α5 subtypes[7]

Data extracted from radioligand displacement studies.[7]

Experimental Protocols for Assessing Subtype Selectivity

The determination of a compound's selectivity for GABAA receptor subtypes relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of a compound for different GABAA receptor subtypes.

Materials:

  • Cell membranes from HEK293 or other suitable cells expressing specific recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).

  • Radioligand, such as [3H]flunitrazepam or [3H]Ro 15-4513.[7][8]

  • Test compound at various concentrations.

  • Assay buffer (e.g., Tris-citrate buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In separate tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes on ice).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the modulatory effect of a compound on GABA-induced chloride currents in Xenopus laevis oocytes expressing specific GABAA receptor subtypes.[9][10]

Objective: To characterize the functional activity (e.g., potentiation, inhibition) of a compound at different GABAA receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for the desired GABAA receptor subunits (e.g., α1, β2, γ2).

  • GABA.

  • Test compound.

  • Recording solution (e.g., standard frog Ringer's solution).

  • Two-electrode voltage clamp setup.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits and incubate for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline chloride current.

  • Compound Application: Co-apply the test compound with GABA and measure the change in the GABA-induced current.

  • Data Analysis: Quantify the modulatory effect of the compound by comparing the peak current amplitude in the presence and absence of the compound. Generate concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound at each receptor subtype.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the GABAA receptor signaling pathway and the experimental workflow for assessing subtype selectivity.

GABAA_Signaling_Pathway cluster_membrane Cell Membrane GABA_Receptor GABAA Receptor (α, β, γ subunits) Chloride Cl- GABA_Receptor->Chloride Opens Channel GABA GABA GABA->GABA_Receptor Binds to β-α interface Benzodiazepine Benzodiazepine Benzodiazepine->GABA_Receptor Binds to α-γ interface (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx

Caption: GABAA Receptor Signaling Pathway.

Experimental_Workflow cluster_expression Receptor Expression cluster_assay Selectivity Assays cluster_analysis Data Analysis cDNA cDNA Transfection Transfection cDNA->Transfection HEK293 Cells Cell_Membranes Cell_Membranes Transfection->Cell_Membranes Harvest Binding_Assay Binding_Assay Cell_Membranes->Binding_Assay [3H]Ligand + Compound cRNA cRNA Oocyte_Injection Oocyte_Injection cRNA->Oocyte_Injection Xenopus Oocytes Expressed_Receptors Expressed_Receptors Oocyte_Injection->Expressed_Receptors Incubate TEVC TEVC Expressed_Receptors->TEVC GABA + Compound Ki_Values Ki_Values Binding_Assay->Ki_Values Calculate Potency_Values Potency_Values TEVC->Potency_Values Calculate Selectivity_Profile Selectivity_Profile Ki_Values->Selectivity_Profile Potency_Values->Selectivity_Profile

Caption: Workflow for Assessing GABAA Receptor Subtype Selectivity.

References

Comparative Analysis of SCOULERIN HCl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of SCOULERIN HCl's Performance with Alternative Compounds Supported by Experimental Data

For researchers, scientists, and professionals in drug development, understanding the nuanced pharmacological profile of a compound is paramount. This guide provides a comprehensive comparison of this compound, a benzylisoquinoline alkaloid, with established research alternatives, focusing on its activity at various receptors and its anti-cancer properties. This analysis is based on a review of published research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Overview of this compound's Bioactivity

This compound is the hydrochloride salt of Scoulerine, a naturally occurring benzylisoquinoline alkaloid found in various plants. It serves as a precursor in the biosynthesis of other significant alkaloids.[1] Published research has identified Scoulerine's diverse pharmacological activities, including its role as an antagonist at α2- and α1D-adrenoceptors and 5-HT receptors, and as an agonist at GABAA receptors in vitro.[1] Furthermore, recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis.

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives. The alternatives selected are established antagonists for the α1-adrenergic receptor, a target of Scoulerine.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
JurkatAcute T-cell leukemia2.7 - 6.5[2]
MOLT-4Acute lymphoblastic leukemia2.7 - 6.5[2]
HL-60Promyelocytic leukemia2.7 - 6.5[2]
U-937Histiocytic lymphoma2.7 - 6.5[2]
RajiBurkitt's lymphoma2.7 - 6.5[2]
HEL 92.1.7Erythroleukemia2.7 - 6.5[2]

Note: While Scoulerine's antagonist activity at α2- and α1D-adrenoceptors and 5-HT receptors, and agonist activity at GABAA receptors have been reported, specific quantitative data such as K_i or EC50/IC50 values from publicly available research are not extensively documented. The primary focus of recent quantitative studies has been on its anti-cancer effects.

Table 2: Receptor Binding Affinities (K_i values in nM) of Alternative α1-Adrenergic Antagonists

Compoundα1A-Adrenergic Receptorα1B-Adrenergic Receptorα1D-Adrenergic ReceptorReference
Prazosin0.13 - 1.00.06 - 0.620.06 - 0.38Wikipedia
DoxazosinNot specifiedNot specifiedNot specified
Terazosin2.0 (canine brain), 2.5 (human prostate)Not specifiedNot specified

Table 3: Functional Antagonist Potency (IC50/pA2 values) of Alternative α1-Adrenergic Antagonists

CompoundAssayValueReference
PrazosinNot specifiedNot specified
DoxazosinPhenylephrine-contracted prostatic tissue (pA2)8.43 ± 0.28
Terazosin[¹²⁵I]-Heat binding in human prostate (IC50)2.5 nM

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various signaling pathways. In the context of its anti-cancer activity, it has been shown to interfere with microtubule structures, leading to cell cycle arrest and subsequent apoptosis.

Scoulerine This compound Microtubules Microtubule Instability Scoulerine->Microtubules p53 p53 Upregulation Scoulerine->p53 CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Caspases Caspase Activation Apoptosis->Caspases p53->Apoptosis

Caption: this compound's anti-cancer signaling pathway.

As an antagonist of adrenergic and serotonin receptors, this compound likely interferes with their respective downstream signaling cascades. For instance, as an α1-adrenergic antagonist, it would block the Gq-coupled pathway, preventing the activation of phospholipase C (PLC) and subsequent downstream events.

Ligand Adrenergic Agonist Alpha1_Receptor α1-Adrenergic Receptor Ligand->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Scoulerine This compound Scoulerine->Alpha1_Receptor Blocks

Caption: Antagonism of α1-adrenergic receptor signaling.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the alternative compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound or alternative incubate1->add_compound incubate2 Incubate 24/48/72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled competitor compound (this compound or alternative).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

start Start prep_membranes Prepare receptor membranes start->prep_membranes incubate Incubate membranes with radioligand and competitor compound prep_membranes->incubate filter Separate bound/free ligand via filtration incubate->filter wash Wash filters filter->wash count Measure radioactivity (scintillation counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand displacement binding assay workflow.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities. While its anti-cancer properties have been quantitatively characterized, further research is needed to fully elucidate and quantify its activity at adrenergic, serotonergic, and GABAergic receptors. This will enable a more direct and comprehensive comparison with existing therapeutic agents and guide future drug development efforts. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon in their investigation of this compound and its potential therapeutic applications.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for Scoulerine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Scoulerine Hydrochloride was publicly available at the time of this writing. The following procedures are synthesized from the SDS of structurally similar alkaloid compounds, namely Scopolamine hydrobromide and Scopine hydrochloride, and should be treated as a guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your region.

Proper handling and disposal of Scoulerine HCl are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This potent research chemical necessitates a stringent adherence to safety protocols throughout its lifecycle, from use to final disposal.

Personal Protective Equipment (PPE) and Handling

Before handling Scoulerine HCl, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of the powder form.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and mitigate exposure.

Spill ScenarioContainment and Cleanup Procedure
Minor Spill (Solid) 1. Cordon off the area. 2. Gently sweep the solid material to avoid creating dust. 3. Collect the material in a clearly labeled, sealed container for hazardous waste. 4. Clean the spill area with a suitable decontaminating solution and then with soap and water.
Minor Spill (Solution) 1. Cordon off the area. 2. Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth). 3. Place the absorbent material into a clearly labeled, sealed container for hazardous waste. 4. Clean the spill area with a suitable decontaminating solution and then with soap and water.

Step-by-Step Disposal Procedure

The disposal of Scoulerine HCl and its containers must be managed as hazardous waste.

  • Waste Identification and Segregation:

    • All waste containing Scoulerine HCl, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste.

    • Do not mix Scoulerine HCl waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Collect all Scoulerine HCl waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name "Scoulerine Hydrochloride," and any other information required by your institution.

    • Whenever possible, dispose of the chemical in its original container.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of Scoulerine HCl down the drain or in regular trash.[1]

  • Empty Container Disposal:

    • Empty containers that held Scoulerine HCl must be treated as hazardous waste and should not be reused. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to your institution's procedures for empty chemical containers.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Scoulerine HCl.

ScoulerineHCI_Disposal_Workflow start Start: Scoulerine HCl Waste Generated is_contaminated Is the material contaminated with Scoulerine HCl? start->is_contaminated hazardous_waste Classify as Hazardous Chemical Waste is_contaminated->hazardous_waste  Yes non_hazardous_waste Dispose of as non-hazardous waste (Consult EHS if unsure) is_contaminated->non_hazardous_waste No segregate_waste Segregate from other waste streams hazardous_waste->segregate_waste containerize Place in a labeled, sealed hazardous waste container segregate_waste->containerize store_safely Store in a designated satellite accumulation area containerize->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs end End: Proper Disposal contact_ehs->end non_hazardous_waste->end

Caption: A flowchart illustrating the decision-making process for the safe disposal of Scoulerine HCl waste.

References

Personal protective equipment for handling SCOULERIN HCl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling SCOULERIN HCl in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Assumed GHS Hazard Classifications:

  • Acute Toxicity, Oral

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation

Personal Protective Equipment (PPE) Requirements:

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety Goggles with Side-ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact. Consult glove manufacturer for specific chemical compatibility.
Body Protection Laboratory CoatFully buttoned, long-sleevedPrevents contamination of personal clothing.
Impervious ClothingAs neededFor large-scale operations or in case of significant spill risk.
Respiratory Protection NIOSH-Approved RespiratorN95 or higherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Safe Handling and Operational Workflow

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting (Powder):

    • Perform all manipulations of the solid compound within a chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving this compound, add the solid to the solvent slowly.

    • If diluting, always add acid to water, never the other way around.

    • Ensure proper ventilation during the preparation of solutions.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate surfaces by scrubbing with a suitable solvent (e.g., alcohol), followed by a water rinse.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area 1. Prepare Work Area (Clean, Check Safety Equipment) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh this compound Powder don_ppe->weigh prepare_solution 4. Prepare Solution weigh->prepare_solution clean_area 5. Clean & Decontaminate Work Area and Equipment prepare_solution->clean_area dispose 6. Dispose of Waste clean_area->dispose remove_ppe 7. Doff PPE dispose->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., diatomite, universal binders) to contain the spill.[1] For solid spills, carefully cover with a damp cloth to avoid generating dust.

  • Clean-up: Wearing appropriate PPE, collect the absorbed material or covered powder and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Emergency Response Logic Diagram:

cluster_exposure Personnel Exposure cluster_spill Spill start Exposure or Spill Occurs inhalation Inhalation start->inhalation Exposure skin_contact Skin Contact start->skin_contact Exposure eye_contact Eye Contact start->eye_contact Exposure ingestion Ingestion start->ingestion Exposure evacuate Evacuate Area start->evacuate Spill seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup dispose_waste Dispose of Contaminated Waste cleanup->dispose_waste

Caption: Decision-making process for emergencies involving this compound.

Storage and Disposal

Storage:

  • Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

  • The storage area should be secured and accessible only to authorized personnel.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.